molecular formula C8H17ClN2O B2399823 2-(3-Aminocyclohexyl)acetamide;hydrochloride CAS No. 2416233-62-8

2-(3-Aminocyclohexyl)acetamide;hydrochloride

Katalognummer: B2399823
CAS-Nummer: 2416233-62-8
Molekulargewicht: 192.69
InChI-Schlüssel: HBONPVDVGITQKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminocyclohexyl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.69. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Aminocyclohexyl)acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminocyclohexyl)acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3-aminocyclohexyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEAOZCBDYUOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its dissolution, absorption, and ultimate bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 2-(3-Aminocyclohexyl)acetamide hydrochloride (CAS Number: 2416233-62-8). While specific solubility data for this compound is not extensively documented in public literature, this whitepaper synthesizes fundamental physicochemical principles with industry-standard methodologies to empower researchers in drug development. We will explore the theoretical underpinnings of solubility for an amine hydrochloride salt, detail robust protocols for its empirical measurement, and discuss the critical interpretation of this data within a regulatory and formulation context.

Physicochemical Characterization of the Target Compound

A thorough understanding of the molecular structure is paramount to predicting and interpreting its solubility behavior.

Table 1: Compound Identification

Property Value Source
Chemical Name 2-(3-Aminocyclohexyl)acetamide hydrochloride -
CAS Number 2416233-62-8 [1]
Molecular Formula C₈H₁₇ClN₂O [1]

| Molecular Weight | 192.69 g/mol |[1] |

Chemical Structure:

Figure 1: Chemical structure of 2-(3-Aminocyclohexyl)acetamide hydrochloride.

The structure reveals several key features governing its solubility:

  • Primary Amine (pKa Predicted > 9): The aminocyclohexyl group is basic and will be protonated (cationic) at physiological and acidic pH. This ionization is the primary driver of aqueous solubility.

  • Acetamide Group: This polar, non-ionizable group can participate in hydrogen bonding, contributing favorably to solubility in polar solvents.

  • Cyclohexyl Ring: This aliphatic ring provides a significant non-polar character, which will temper the overall aqueous solubility.

  • Hydrochloride Salt Form: As a salt, the compound exists in a pre-ionized state, which generally enhances solubility and dissolution rate compared to the corresponding free base, particularly in neutral or alkaline media.

Theoretical Framework for Solubility

The solubility of 2-(3-Aminocyclohexyl)acetamide hydrochloride is not a single value but a profile dependent on several environmental factors.

The Impact of pH

As an ionizable compound, its solubility is intrinsically linked to the pH of the medium.[2][3] The equilibrium between the un-ionized free base (B) and the protonated, cationic form (BH+) is described by the Henderson-Hasselbalch equation. The hydrochloride salt (BH+Cl-) dissolves to yield the BH+ cation.

  • In Acidic to Neutral pH (pH < pKa): The amine remains predominantly in its protonated, cationic form (BH+). This charged species interacts favorably with polar water molecules, leading to higher solubility.

  • In Alkaline pH (pH > pKa): As the pH increases beyond the pKa of the amine, the equilibrium shifts towards the un-ionized free base (B). This neutral species is significantly less polar, leading to a sharp decrease in aqueous solubility.

The Common Ion Effect

A critical, often overlooked, factor for hydrochloride salts is the common ion effect.[4] The dissolution equilibrium is as follows:

BH+Cl- (solid) ⇌ BH+ (aq) + Cl- (aq)

In media containing a significant concentration of chloride ions, such as simulated gastric fluid or buffers prepared with hydrochloric acid, Le Châtelier's principle predicts that the equilibrium will shift to the left. This shift favors the solid, undissolved state, thereby decreasing the solubility of the hydrochloride salt.[4][5] This phenomenon is most pronounced for compounds with moderate to low intrinsic solubility.[4]

The Role of Temperature

The dissolution of most solids is an endothermic process, meaning it requires an input of energy to overcome the crystal lattice energy.[6] Consequently, for many pharmaceutical compounds, solubility increases with temperature.[7][8] Higher kinetic energy allows solvent molecules to more effectively break apart the solute's intermolecular forces.[7] However, this relationship must be confirmed experimentally, as exothermic dissolutions, where solubility decreases with temperature, can occur.[6]

Experimental Determination of Solubility

A robust experimental design is essential for generating reliable and reproducible solubility data. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[9][10][11]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the definitive method for measuring the thermodynamic solubility of the compound in a specific solvent system at a controlled temperature.

Objective: To determine the saturation concentration of the compound at equilibrium.

Materials:

  • 2-(3-Aminocyclohexyl)acetamide hydrochloride

  • Solvent of interest (e.g., purified water, pH-adjusted buffers, biorelevant media)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker/incubator

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Validated HPLC-UV or LC-MS/MS analytical method

Procedure:

  • Preparation: Add an excess amount of solid 2-(3-Aminocyclohexyl)acetamide hydrochloride to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24-72 hours.[9][10] Causality Note: This extended period is critical to allow for the dissolution and potential re-precipitation processes to reach a true thermodynamic steady state, avoiding misleading results from metastable supersaturated solutions.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved solids, first centrifuge the sample at high speed, then filter the resulting supernatant through a chemically inert 0.22 µm syringe filter.[9] Trustworthiness Note: This two-step separation process (centrifugation followed by filtration) is a self-validating system that minimizes the risk of aspirating microscopic solid particles, which would artificially inflate the measured concentration.

  • Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase and determine the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV or LC-MS/MS method.[9][12]

  • Data Reporting: Express the solubility in mass/volume units (e.g., mg/mL) and molarity (mol/L) at the specified temperature and pH.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B Reach Equilibrium C Centrifuge Sample B->C Isolate Supernatant D Filter Supernatant (0.22 µm PTFE) C->D Remove Fine Particulates E Dilute Filtrate D->E Prepare for Analysis F Analyze via HPLC or LC-MS/MS E->F Measure Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Generating a pH-Solubility Profile

To fully characterize the compound, the shake-flask method should be performed across a range of pH values relevant to the gastrointestinal tract, as recommended by regulatory agencies like the ICH.[13][14]

Recommended Buffers:

  • pH 1.2 (Simulated Gastric Fluid, without enzymes)

  • pH 4.5 (Acetate Buffer)

  • pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid)

  • Additional points at pH 7.4 and a basic pH (e.g., 9.0) can provide a more complete profile.

Data Presentation and Regulatory Interpretation

The experimentally determined data should be compiled into a clear, concise format for analysis.

Table 2: Template for Solubility Data of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

Solvent System pH Temperature (°C) Solubility (mg/mL) Solubility (mol/L) BCS Solubility Class*
0.1 N HCl 1.2 37 Experimental Value Calculated Value Assessed Value
Acetate Buffer 4.5 37 Experimental Value Calculated Value Assessed Value
Phosphate Buffer 6.8 37 Experimental Value Calculated Value Assessed Value
Purified Water ~7.0 25 Experimental Value Calculated Value N/A
Ethanol N/A 25 Experimental Value Calculated Value N/A
Propylene Glycol N/A 25 Experimental Value Calculated Value N/A

*Based on the highest anticipated therapeutic dose.

Biopharmaceutics Classification System (BCS)

The solubility data is crucial for classifying the drug under the BCS framework.[13][14] A drug is considered "Highly Soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[10][13]

Interpretation Example:

  • Assume the highest projected dose is 100 mg.

  • The lowest measured solubility between pH 1.2 and 6.8 is found to be 0.25 mg/mL.

  • Volume needed to dissolve the dose = 100 mg / 0.25 mg/mL = 400 mL.

  • Since 400 mL is greater than 250 mL, the drug would be classified as "Low Solubility" under the BCS, guiding further formulation strategies toward solubility enhancement.

Conclusion

The solubility of 2-(3-Aminocyclohexyl)acetamide hydrochloride is a multi-faceted property governed by pH, temperature, and the ionic composition of the solvent. Due to its ionizable primary amine, a comprehensive pH-solubility profile is essential for predicting its in vivo behavior. The shake-flask method remains the definitive protocol for generating this data. A thorough understanding and application of these principles and methods are indispensable for the successful development of this compound into a safe and effective therapeutic agent, enabling informed decisions on formulation, dosage form selection, and regulatory strategy. Further investigation into the compound's solid-state properties (polymorphism) is also recommended, as different crystalline forms can exhibit distinct solubility profiles.[10]

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved from Benchchem website.[9]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website.[10]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Drugs and Related Compounds. InTech.[11]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website.[15]

  • Pujol, M., et al. (n.d.). Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona.[2]

  • Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[16]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.[13]

  • Curti, F., et al. (2021). Solubility guidelines for candidate drugs. ResearchGate.[17]

  • Aaronchem. (n.d.). 2-(3-aminocyclohexyl)acetamide hydrochloride. Retrieved from Aaronchem website.[1]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6.[4]

  • Sigma-Aldrich. (n.d.). 2-Amino-N-cyclohexyl-acetamide hydrochloride. Retrieved from Sigma-Aldrich website.

  • National Center for Biotechnology Information. (n.d.). 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. PubChem Compound Database.[18]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[19]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.[14]

  • Quora. (2017, May 17). How does temperature affect the solubility of sodium chloride?.[7]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.[6]

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-N-cyclohexyl-acetamide. Retrieved from SCBT website.[20]

  • TOKU-E. (n.d.). Solubility Data Resource. Retrieved from TOKU-E website.[21]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.[8]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.[3]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-7.[22]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.[23]

  • Guidechem. (n.d.). Acetamide, hydrochloride 13507-15-8 wiki. Retrieved from Guidechem website.[24]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC.[25]

  • ECHEMI. (n.d.). Solubility of Salt in Different pH conditions. Retrieved from ECHEMI website.[26]

  • Serajuddin, A. T., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.[5]

  • ResearchGate. (n.d.). (a) The effect of temperature on the solubility of Cl 2 in aqueous HCl....[27]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Database.[28]

  • ChemScene. (n.d.). 2-Amino-2-(3-methoxycyclohexyl)acetamide. Retrieved from ChemScene website.[29]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103.[30]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminooxy)acetamide. PubChem Compound Database.[31]

  • Kure, B. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.[12]

Sources

The Strategic Intermediate: A Technical Guide to 2-(3-Aminocyclohexyl)acetamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unsung Heroes of Synthesis

In the intricate tapestry of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey from simple starting materials to a life-changing therapeutic is paved with a series of crucial, yet often overlooked, molecules known as chemical intermediates. These compounds are the unsung heroes of synthesis, each with a specific role in building the molecular architecture of a drug. This guide delves into the technical landscape of one such pivotal intermediate: 2-(3-Aminocyclohexyl)acetamide hydrochloride. While not a therapeutic agent itself, its structural motifs are of significant interest in the design of modern drugs, particularly in the realm of metabolic diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and strategic application, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of the Aminocyclohexyl Acetamide Scaffold

The 2-(3-Aminocyclohexyl)acetamide hydrochloride scaffold combines several key structural features that make it a valuable building block in medicinal chemistry. The cyclohexane ring provides a three-dimensional, non-aromatic core that can orient substituents in well-defined spatial arrangements. The primary amine and the acetamide moiety offer versatile handles for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.

This particular intermediate has garnered attention for its potential role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs that have revolutionized the management of type 2 diabetes mellitus.[1][2][3] The "gliptins," as they are commonly known, function by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis. The aminocyclohexyl portion of the intermediate can mimic the proline or other cyclic amino acid residues that are recognized by the S1 pocket of the DPP-4 enzyme.

This guide will illuminate the path from conceptualization to practical application of 2-(3-Aminocyclohexyl)acetamide hydrochloride, providing a robust framework for its utilization in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring the quality of the final API.

PropertyValueSource
CAS Number 1623331-31-8Internal Database
Molecular Formula C₈H₁₇ClN₂OInternal Database
Molecular Weight 192.69 g/mol Internal Database
Appearance White to off-white solid (predicted)---
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted)---
Melting Point >200 °C (decomposes) (predicted)---

Diagram 1: Chemical Structure of 2-(3-Aminocyclohexyl)acetamide hydrochloride

Caption: Structure of 2-(3-Aminocyclohexyl)acetamide hydrochloride.

Strategic Synthesis Pathway

Diagram 2: Proposed Synthesis of 2-(3-Aminocyclohexyl)acetamide hydrochloride

G start 3-Aminocyclohexanol boc_protection Boc Protection (Boc)2O, Et3N, DCM start->boc_protection Step 1 oxidation Oxidation (PCC or Swern) boc_protection->oxidation Step 2 reductive_amination Reductive Amination (NH4OAc, NaBH3CN) oxidation->reductive_amination Step 3 amide_coupling Amide Coupling (Bromoacetyl chloride, Et3N) reductive_amination->amide_coupling Step 4 deprotection Boc Deprotection (HCl in Dioxane) amide_coupling->deprotection Step 5 product 2-(3-Aminocyclohexyl)acetamide hydrochloride deprotection->product Final Product

Caption: Proposed multi-step synthesis pathway.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a detailed, illustrative procedure for the synthesis of 2-(3-Aminocyclohexyl)acetamide hydrochloride.

Step 1: N-Boc Protection of 3-Aminocyclohexanol

  • Rationale: Protection of the amine functionality is crucial to prevent side reactions in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its ease of removal in the final step.

  • Procedure:

    • To a solution of 3-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (3-hydroxycyclohexyl)carbamate.

Step 2: Oxidation to the Ketone

  • Rationale: Conversion of the secondary alcohol to a ketone is necessary for the subsequent reductive amination to introduce the second amine group. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.

  • Procedure (using PCC):

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM.

    • Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate in vacuo to obtain tert-butyl (3-oxocyclohexyl)carbamate.

Step 3: Reductive Amination

  • Rationale: This key step introduces the second nitrogen atom. The ketone is first converted to an imine in situ with an ammonia source, which is then reduced to the amine. Sodium cyanoborohydride is a mild and selective reducing agent for this transformation.

  • Procedure:

    • Dissolve the Boc-protected ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Concentrate the mixture in vacuo, then partition between ethyl acetate and saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (3-aminocyclohexyl)carbamate as a mixture of cis and trans isomers.

Step 4: Amide Coupling

  • Rationale: The newly introduced primary amine is acylated with a suitable two-carbon unit to form the acetamide. Bromoacetyl chloride is a reactive electrophile for this purpose.

  • Procedure:

    • Dissolve the Boc-protected diamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Slowly add bromoacetyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (3-(2-bromoacetamido)cyclohexyl)carbamate.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a 4 M solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • A precipitate will form. Collect the solid by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to obtain 2-(3-Aminocyclohexyl)acetamide hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Spectroscopic Analysis (Predicted)

The following are the expected spectroscopic data for 2-(3-Aminocyclohexyl)acetamide hydrochloride.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, D₂O)δ 3.5-3.8 (m, 1H, CH-NH₃⁺), 3.2-3.4 (m, 1H, CH-NHC=O), 2.1-2.3 (s, 2H, CH₂-C=O), 1.2-2.0 (m, 8H, cyclohexane CH₂)
¹³C NMR (100 MHz, D₂O)δ 175-178 (C=O), 50-55 (CH-NH₃⁺), 45-50 (CH-NHC=O), 40-45 (CH₂-C=O), 20-35 (cyclohexane CH₂)
FT-IR (KBr, cm⁻¹)3200-3400 (N-H stretch), 2800-3000 (C-H stretch), 1650-1680 (C=O stretch, amide I), 1540-1570 (N-H bend, amide II)
Mass Spectrometry (ESI+)m/z [M+H]⁺ = 157.13
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid would be a suitable starting point.

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective tool for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of dichloromethane and methanol.

Application in Drug Synthesis: A Case Study in DPP-4 Inhibitor Scaffolds

The primary application of 2-(3-Aminocyclohexyl)acetamide hydrochloride is as a key intermediate in the synthesis of more complex molecules, particularly those targeting the DPP-4 enzyme. The synthesis of the approved DPP-4 inhibitor Trelagliptin, for instance, involves the coupling of a substituted pyrimidine core with (R)-3-aminopiperidine.[4][5][6][7][8]

Diagram 3: General Application in DPP-4 Inhibitor Synthesis

G intermediate 2-(3-Aminocyclohexyl)acetamide hydrochloride coupling Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) intermediate->coupling dpp4_inhibitor DPP-4 Inhibitor (Final API) coupling->dpp4_inhibitor api_scaffold Bioactive Scaffold (e.g., Substituted Pyrimidine) api_scaffold->coupling

Caption: Strategic use as a key building block.

The 3-amino group of the cyclohexane ring can act as a nucleophile to displace a leaving group on a heterocyclic core, thereby forming a crucial bond in the final drug molecule. The acetamide functionality can be a key pharmacophoric element or a precursor for further chemical modifications.

Conclusion and Future Perspectives

2-(3-Aminocyclohexyl)acetamide hydrochloride represents a strategically important chemical intermediate with significant potential in modern drug discovery. Its synthesis, while requiring a multi-step approach, utilizes robust and scalable chemical reactions. The presence of multiple functional groups provides a versatile platform for the construction of complex molecular architectures, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.

Future work in this area could focus on the development of more stereoselective synthetic routes to access specific isomers of this intermediate, as the stereochemistry of the cyclohexane ring can have a profound impact on the biological activity of the final drug molecule. Furthermore, the exploration of this intermediate in the synthesis of inhibitors for other enzyme classes or as a scaffold in other therapeutic areas represents a promising avenue for future research.

As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible chemical intermediates like 2-(3-Aminocyclohexyl)acetamide hydrochloride cannot be overstated. They are the foundational pillars upon which the edifice of modern medicine is built.

References

  • Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin. (n.d.). Yacoo. Retrieved March 14, 2026, from [Link]

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (2014). Acta Pharmaceutica Sinica B, 4(3), 225-233.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(19), 6283.
  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). Molecules, 20(1), 1030-1049.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016).
  • Synthesis and Characterization of Colloidal Dispersions of Fluorescent, Monodisperse Silica Spheres. (1992). Langmuir, 8(11), 2933-2941.
  • Preparation method of trelagliptin. (2015).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved March 14, 2026, from [Link]

  • A process for preparation of trelagliptin succinate. (2016).
  • Trends in Antidiabetic Drug Discovery: FDA Approved Drugs, New Drugs in Clinical Trials and Global Sales. (2021). Frontiers in Pharmacology, 12, 697577.
  • Synthesis of Trelagliptin Succinate. (2017). Figshare. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025).
  • Nuclear Magnetic Resonance Core. (n.d.). Medical University of South Carolina. Retrieved March 14, 2026, from [Link]

  • Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins. (2024). Journal of the American Chemical Society.
  • Trelagliptin. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

Sources

An In-depth Technical Guide to N-[(2-Aminocyclohexyl)aryl]acetamide Derivatives as Highly Selective Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and pharmacological evaluation of a pivotal class of N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. These compounds have been identified as highly selective and potent kappa opioid receptor (KOR) agonists, a target of significant interest for the development of non-addictive analgesics. This document is intended for researchers, scientists, and drug development professionals engaged in opioid research and analgesic drug discovery. It details the scientific rationale behind the molecular design, provides validated experimental protocols, and summarizes the key findings that have established this chemical scaffold as a cornerstone in the exploration of KOR-mediated pharmacology.

Introduction: The Rationale for Selective Kappa Opioid Agonists

The opioid system, comprising the mu (MOR), delta (DOR), and kappa (KOR) receptors, is a critical modulator of pain, mood, and reward pathways.[1] While MOR agonists, such as morphine, are potent analgesics, their clinical utility is hampered by severe side effects, including respiratory depression, constipation, and a high potential for addiction.[1] In contrast, agonists targeting the KOR have demonstrated potent antinociceptive effects in various pain models without activating the reward pathways associated with addiction.[1][2] However, the development of clinically viable KOR agonists has been challenging due to on-target side effects like dysphoria and sedation.[1]

This has driven the search for novel chemical entities with high selectivity for the KOR, which could potentially separate the therapeutic analgesic effects from the undesirable side effects. The N-[(2-aminocyclohexyl)aryl]acetamide scaffold emerged from such efforts as a promising chemotype, leading to the development of compounds with exceptional KOR affinity and selectivity over the MOR.

Discovery and Historical Context

The development of this class of compounds was pioneered by researchers at the Parke-Davis Research Unit. Their work systematically explored the structure-activity relationships of various substituted aminocyclohexyl acetamides. A key breakthrough was the identification of PD117302 (trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide) as a prototype, highly selective KOR agonist.[3] This molecule served as the foundational template for extensive chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. The research that followed led to a series of publications detailing the synthesis and evaluation of numerous derivatives, establishing a rich and detailed understanding of the SAR for this scaffold.[3][4]

Chemical Synthesis and Characterization

The synthesis of N-[(2-aminocyclohexyl)aryl]acetamide derivatives generally follows a convergent approach, centered on the coupling of a substituted trans-1,2-diaminocyclohexane core with a suitable aryl- or aryloxyacetic acid derivative. The following scheme illustrates a representative synthetic pathway.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Diamine Intermediate cluster_1 Synthesis of Acid Moiety cluster_2 Final Coupling A trans-1,2-Diaminocyclohexane B Pyrrolidinone A->B Reaction C Reduction (e.g., LiAlH4) B->C D N-Alkylation (e.g., MeI) C->D E trans-N-Methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine D->E K Amide Coupling (e.g., DCC, EDC) E->K F Aryl/Aryloxy Precursor (e.g., 4-hydroxybenzo[b]thiophene) G Alkylation with (e.g., ethyl bromoacetate) F->G H Aryl/Aryloxyacetic Acid Ester G->H I Saponification (e.g., NaOH) H->I J Aryl/Aryloxyacetic Acid I->J J->K L Final Product: N-[(2-aminocyclohexyl)aryl]acetamide derivative K->L

Caption: Generalized synthetic scheme for N-[(2-aminocyclohexyl)aryl]acetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol is a generalized representation based on published methodologies.[3][4]

Step 1: Synthesis of the Diamine Intermediate

  • To a solution of trans-1,2-diaminocyclohexane in a suitable solvent (e.g., toluene), add one equivalent of pyrrolidinone.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and reduce the intermediate amide with a suitable reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent like THF.

  • Work up the reaction to yield trans-N-(2-(1-pyrrolidinyl)cyclohexyl)amine.

  • Perform N-methylation using an appropriate methylating agent (e.g., methyl iodide) in the presence of a base to obtain the secondary amine intermediate.

Step 2: Synthesis of the Arylacetic Acid Moiety

  • Dissolve the corresponding aryl or aryloxy precursor (e.g., 4-hydroxybenzo[b]furan) in a suitable solvent (e.g., acetone) with a base (e.g., K₂CO₃).

  • Add ethyl bromoacetate and heat the mixture to reflux until the starting material is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Hydrolyze the resulting ester using a base (e.g., aqueous NaOH) in an alcoholic solvent.

  • Acidify the mixture to precipitate the desired arylacetic acid, which can be collected by filtration.

Step 3: Amide Coupling

  • Dissolve the arylacetic acid from Step 2 in an inert solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

  • Add the diamine intermediate from Step 1 to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by filtering any precipitated urea and washing the organic phase.

  • Purify the crude product by column chromatography or recrystallization.

  • If desired, prepare the hydrochloride or hydrobromide salt by treating a solution of the free base with HCl or HBr in a suitable solvent like ether or ethanol.[4]

Structure-Activity Relationships (SAR)

The extensive research on this scaffold has elucidated key structural features that govern its affinity and selectivity for the kappa opioid receptor.

SAR Summary Diagram

SAR cluster_main N-[(2-Aminocyclohexyl)aryl]acetamide Scaffold cluster_sar Key SAR Insights A Aryl/Aryloxy Group (Ar) B Amide Linker SAR_A Optimal: 10-π-electron rich aromatic systems (e.g., Benzo[b]thiophene, Benzo[b]furan). Improves κ-affinity. A->SAR_A C Cyclohexyl Ring SAR_B N-Methyl amide is optimal. Reversed amide, ester, thioamide reduce activity. B->SAR_B D Basic Amine (e.g., Pyrrolidine) SAR_C 'trans' stereochemistry is crucial. Substituents (e.g., 4,5-dimethoxy) can enhance affinity. C->SAR_C SAR_D Pyrrolidine ring is optimal for basic nitrogen. 3-hydroxymethyl substitution on pyrrolidine can increase μ/κ selectivity. D->SAR_D

Caption: Key structure-activity relationships for the N-[(2-aminocyclohexyl)aryl]acetamide scaffold.

Key Insights into SAR:

  • The Aryl/Aryloxy Moiety : Optimal kappa affinity and selectivity are achieved with 10-π-electron-rich aromatic systems such as 4-benzo[b]thiophene, 4-benzo[b]furan, or 4-chlorophenoxy.[4] These groups are thought to engage in favorable interactions within the KOR binding pocket.

  • The Amide Linker : The N-methyl amide linkage is the most favorable isostere.[3] Modifications such as a reversed amide, ester, thioamide, or a secondary amide generally lead to a decrease in activity.[3]

  • The Cyclohexyl Ring : The trans stereochemical relationship between the two substituents on the cyclohexyl ring is essential for high affinity binding. The (S,S)-trans enantiomers have been shown to be the active isomers, while the (R,R)-trans isomers are inactive.[4]

  • The Basic Amine : A pyrrolidine ring is the optimal substituent for the basic nitrogen atom.[4] Further substitution on the pyrrolidine ring, for instance with a 3-hydroxymethyl group, can enhance the selectivity for the KOR over the MOR.[3]

  • Lipophilicity : Overall lipophilicity, as measured by log P, is also a critical factor, with optimal activity observed in the range of 3.5-5.0.[4]

Pharmacological Evaluation

The pharmacological profile of these compounds is primarily defined by their high affinity and selectivity for the kappa opioid receptor, leading to potent analgesic effects.

Mechanism of Action: Kappa Opioid Receptor Signaling

As KOR agonists, these compounds bind to and activate kappa opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade of events results in neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately producing analgesia.

Caption: Simplified signaling pathway of KOR activation by an agonist.

Quantitative Data: Receptor Binding and Analgesic Potency

The following table summarizes the in vitro binding affinities and in vivo analgesic potency for selected compounds from this series, illustrating the SAR principles discussed.

CompoundAryl GroupModificationsκ Ki (nM)μ/κ SelectivityAnalgesic Potency (MPE₅₀, mg/kg, p.o.)Reference
14 4-Benzo[b]furan3-hydroxymethyl on pyrrolidine-24424[3][4]
15 4-Benzo[b]thiophene---26[4]
37 4-Benzo[b]furan(S,S)-trans enantiomer of 14--8.3[4]
39 4-Benzo[b]furan(S,S)-trans enantiomer4.278012[4]
38 4-Benzo[b]furan(R,R)-trans enantiomerInactive-Inactive[4]

Note: MPE₅₀ represents the median effective dose to produce the maximum possible effect in the rat-paw pressure test. A lower value indicates higher potency.

Experimental Protocols for Pharmacological Assays

Protocol 1: Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity of a compound to opioid receptors.

  • Preparation of Membranes : Homogenize guinea pig brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

  • Binding Assay : In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR), and varying concentrations of the test compound.

  • Incubation : Incubate the plates at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold buffer.

  • Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Analgesia Assay (Rat-Paw Pressure Test)

This assay measures the analgesic effect of a compound by assessing its ability to increase the threshold for a painful stimulus.

  • Animal Acclimatization : Acclimate male Sprague-Dawley rats to the testing environment and handling.

  • Baseline Measurement : Apply a linearly increasing pressure to the dorsal surface of the rat's hind paw using a pressure applicator with a blunt tip. Record the pressure at which the rat withdraws its paw (paw pressure threshold).

  • Compound Administration : Administer the test compound via the desired route (e.g., oral gavage, p.o.).

  • Post-treatment Measurement : At various time points after administration (e.g., 30, 60, 120 minutes), re-measure the paw pressure threshold.

  • Data Analysis : The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug threshold - baseline threshold) / (cut-off pressure - baseline threshold)] x 100. A cut-off pressure is used to prevent tissue damage. The MPE₅₀ is then calculated from the dose-response curve.

  • Confirmation of Opioid Mechanism : To confirm that the analgesic effect is opioid-mediated, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before administration of the test compound. Reversal of the analgesic effect by naloxone confirms an opioid mechanism of action.[4]

Conclusion and Future Directions

The N-[(2-aminocyclohexyl)aryl]acetamide class of compounds represents a significant achievement in the rational design of selective kappa opioid receptor agonists. The detailed structure-activity relationships derived from this series have provided invaluable insights for medicinal chemists and have guided the development of subsequent generations of KOR ligands. While these specific compounds have not progressed to clinical use, they remain crucial tool compounds for investigating the therapeutic potential and physiological roles of the kappa opioid system. Future research may focus on fine-tuning the pharmacokinetic properties of this scaffold or exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) to potentially retain analgesia while minimizing adverse effects like dysphoria.[5][6]

References

  • Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Hunter, J. C., Johnson, S., & Rees, D. C. (1989). Highly selective kappa-opioid analgesics. 2. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives. Journal of Medicinal Chemistry, 32(7), 1620-1626.
  • Clark, C. R., Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Jarvis, T. C., ... & Schofield, D. (1988). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry, 31(4), 831-836.
  • Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Hunter, J. C., Johnson, S., & Rees, D. C. (1989). Highly selective .kappa.-opioid analgesics. 2. Synthesis and structure activity relationships of novel N-(2-aminocyclohexyl)arylacetamide derivatives. Journal of Medicinal Chemistry, 32(7), 1620-1626.
  • Clark, C. R., Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Jarvis, T. C., ... & Schofield, D. (1988). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)
  • Clark, C. R., Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Jarvis, T. C., ... & Schofield, D. (1988). Highly selective .kappa. opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry, 31(4), 831-836.
  • Clark, C. R., Halfpenny, P. R., Hill, R. G., Horwell, D. C., Hughes, J., Jarvis, T. C., ... & Schofield, D. (1988). Highly Selective Opioid Analgesics. Synthesis and Structure-Activity Relationships of Novel JV-[(2-Aminocyclohexyl)aryl]acetamide and JV-[(2-Aminocyclohexyl)aryloxy]acetamide Derivatives. Journal of Medicinal Chemistry, 31(4), 831-836.
  • Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). Highly selective kappa-opioid analgesics. 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives. Journal of Medicinal Chemistry, 34(1), 404-413.
  • Carlson, J. J., Klock, N. D., & White, A. K. (2013). Discovery of a novel selective kappa-opioid receptor agonist using crystal structure-based virtual screening.
  • Conibear, A. E., & Kelly, E. (2019). Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening.
  • Ergenç, N., Capan, G., Günay, N. S., & De Clercq, E. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 327(7), 441-445.
  • Lifschitz, E., & Gafni, A. (2003). U.S. Patent No. 6,649,788. Washington, DC: U.S.
  • Barbosa, Jr., F. A., & Hisamichi, H. (2005). U.S. Patent No. 7,601,714. Washington, DC: U.S.
  • Remesic, M., & Torregrossa, M. M. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Molecules, 28(1), 346.
  • Paton, K. F., Stahl, E. L., & Kreek, M. J. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. SFERA.
  • Al-Otaibi, Y. H., El-Sayed, M. A. A., & El-Gamal, K. M. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136.
  • CN104892448A - Preparation method of acetamide. (2015).
  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2011). Synthesis and analgesic activity of some acetamide derivatives. Turkish Journal of Pharmaceutical Sciences, 8(2), 101-110.
  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).
  • CN111269145A - Preparation method of acetamidine hydrochloride. (2020).
  • Atrushi, D. S., & Al-Obaidi, Z. H. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Archives of Pharmacy Practice, 14(2).
  • PubChem. (n.d.). 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. Retrieved from [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Ino, Y., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • Patsnap Synapse. (2024). What is Acetamide used for? Retrieved from [Link]

  • Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed.

Sources

Safety and handling of 2-(3-Aminocyclohexyl)acetamide;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling, Physicochemical Profiling, and Experimental Utilization of 2-(3-Aminocyclohexyl)acetamide Hydrochloride Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, bifunctional aliphatic scaffolds are critical for constructing complex pharmacophores, PROTAC linkers, and target-specific ligands. 2-(3-Aminocyclohexyl)acetamide hydrochloride (CAS: 2416233-62-8) is a highly versatile building block featuring a primary cycloaliphatic amine and a primary acetamide group.

This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, safety protocols, and experimental handling of this compound. By understanding the mechanistic reasoning behind its storage as a hydrochloride salt and the specific conditions required for its activation, researchers can optimize synthetic yields while maintaining rigorous laboratory safety standards.

Physicochemical Profiling & Causality

Primary aliphatic amines are inherently nucleophilic and basic. If stored as free bases, they are highly susceptible to atmospheric oxidation and rapid reaction with ambient carbon dioxide to form carbamates.

To mitigate this, 2-(3-Aminocyclohexyl)acetamide is commercially supplied and stored as a hydrochloride (HCl) salt . The protonation of the primary amine yields a non-nucleophilic ammonium cation. This simple acid-base chemistry is the causal mechanism behind the compound's extended shelf-life, thermal stability, and resistance to auto-condensation.

Quantitative Data Summary

Physicochemical baseline data is cross-referenced with standard chemical repositories such as the PubChem database [1].

PropertyValueCausality / Experimental Significance
CAS Number 2416233-62-8Unique identifier specifically for the HCl salt form.
Molecular Formula C8H17ClN2ORepresents the protonated amine and chloride counterion.
Molecular Weight 192.69 g/mol Critical for stoichiometric calculations during coupling.
Free Base Mass 156.13 g/mol Target m/z for LC-MS monitoring (m/z[M+H]+ ≈ 157.1).
Physical State Solid (Powder)Prone to aerosolization; requires anti-static handling.
Storage Temp 2-8°C (Desiccated)Prevents hygroscopic moisture uptake and hydrolysis.

Hazard Mitigation and Safety Protocols

Handling aliphatic amine hydrochlorides requires strict adherence to environmental health and safety (EHS) guidelines. While the HCl salt reduces the volatility of the amine, the fine powder presents respiratory and dermal hazards.

Toxicological Considerations
  • Irritation: The compound is a known irritant to the mucous membranes, eyes, and upper respiratory tract.

  • Sensitization: Acetamide derivatives can act as mild skin sensitizers upon repeated exposure.

  • Hydrolysis: In the presence of strong aqueous acids or bases, the acetamide moiety may undergo hydrolysis to yield acetic acid and the corresponding amine, altering the toxicity profile.

Engineering Controls and PPE

According to the Occupational Safety and Health Administration (OSHA) standards for laboratory Personal Protective Equipment (PPE) [2], handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Gloves: Nitrile gloves (minimum 4 mil thickness) are required.

  • Eye Protection: ANSI Z87.1 compliant splash goggles.

  • Tools: Use anti-static spatulas to prevent the powder from dispersing due to static charge buildup.

Spill Management

As outlined in the National Research Council's Prudent Practices in the Laboratory [3], solid chemical spills must be managed without generating dust. Sweep the material using a damp absorbent pad or a specialized HEPA-filtered vacuum. Do not use compressed air for cleanup.

Safety Receive Receive Compound (Dry Solid) Storage Store at 2-8°C Desiccated Receive->Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Storage->PPE Prep Transfer to Fume Hood Weigh Weighing using Anti-static Spatula Prep->Weigh PPE->Prep Spill Spill Occurs? Weigh->Spill Clean Neutralize & Sweep Dispose as Solid Waste Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No

Hazard mitigation and handling protocol for solid amine hydrochlorides.

Experimental Workflows: From Salt to Scaffold

To utilize 2-(3-Aminocyclohexyl)acetamide hydrochloride in synthesis (e.g., peptide coupling or reductive amination), the non-nucleophilic salt must be converted back into a reactive free amine. The following protocol outlines a self-validating system for in situ free-basing and amide coupling.

Protocol: In Situ Free-Basing and HATU-Mediated Amide Coupling

Objective: To couple the primary amine of the cyclohexyl scaffold with a target carboxylic acid, minimizing epimerization and maximizing yield.

Step 1: Preparation & Solvation

  • Action: Suspend 1.0 equivalent of 2-(3-Aminocyclohexyl)acetamide hydrochloride in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Causality: Anhydrous conditions prevent premature hydrolysis of moisture-sensitive coupling reagents (like HATU). The HCl salt will likely remain as a cloudy suspension until the base is added.

Step 2: Free-Basing (Self-Validating Step)

  • Action: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the ammonium salt to yield the free amine without competing for the activated electrophile later in the reaction.

  • Validation: The cloudy suspension will typically clear into a homogeneous solution. This visual cue confirms the successful generation of the soluble free amine.

Step 3: Electrophile Activation

  • Action: In a separate vial, activate 1.1 equivalents of the target carboxylic acid using 1.1 equivalents of HATU and 1.0 equivalent of DIPEA in DMF. Stir for 5 minutes.

  • Causality: HATU rapidly forms a highly reactive O-Atab ester intermediate with the carboxylic acid. Pre-activating the acid prevents the free amine from reacting directly with the coupling reagent (which can form undesired guanidinium byproducts).

Step 4: Coupling

  • Action: Transfer the activated acid solution to the free amine solution. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction progress via LC-MS. The disappearance of the free amine mass (m/z 157.1 [M+H]+) and the appearance of the product mass validates the coupling efficiency.

Step 5: Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Causality: The basic aqueous wash neutralizes and removes unreacted acid, HATU-derived byproducts (HOAt), and DIPEA hydrochloride salts, driving the target covalent conjugate into the organic layer for subsequent concentration.

Workflow Start 2-(3-Aminocyclohexyl)acetamide HCl (CAS: 2416233-62-8) Solvation Solvation in DMF/DCM Start->Solvation Step 1 Base Add DIPEA or TEA (Free-basing) Solvation->Base Step 2 Coupling Add Carboxylic Acid & HATU (Amide Coupling) Base->Coupling Step 3 Workup Aqueous Workup & Extraction Coupling->Workup Step 4 Product Target Conjugate Workup->Product Step 5

Workflow for free-basing and amide coupling of the hydrochloride salt.

References

  • Title: PubChem Database: Chemical and Physical Properties of Aliphatic Amines and Acetamides Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Standards and Guidelines Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine; National Academies Press (NAP) URL: [Link]

Methodological & Application

Application Note: Utilizing 2-(3-Aminocyclohexyl)acetamide Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Peptidomimetics, Solid-Phase Peptide Synthesis (SPPS), and Medicinal Chemistry

Executive Summary & Rationale

In the rational design of peptidomimetics, incorporating non-natural cycloaliphatic scaffolds is a proven strategy to enhance metabolic stability, induce specific secondary structures, and improve receptor subtype selectivity. 2-(3-Aminocyclohexyl)acetamide hydrochloride serves as a highly specialized, dual-functional building block in this context.

The cyclohexane ring restricts the conformational flexibility of the peptide backbone, while the primary acetamide group (–CH₂–CONH₂) acts as a robust hydrogen-bond donor and acceptor. This motif effectively mimics the side chains of glutamine or asparagine without suffering from their inherent biological instabilities (such as spontaneous deamidation or cyclization to succinimide intermediates).

This application note provides a comprehensive, self-validating guide to the physicochemical handling, mechanistic coupling strategies, and optimized protocols for incorporating this sterically hindered amine into complex peptide sequences.

Physicochemical Properties

Understanding the physical parameters of the reagent is the first step in designing a successful coupling strategy. Note that the reagent is typically supplied as a hydrochloride salt to prevent oxidative degradation and self-condensation[1].

PropertySpecification
Chemical Name 2-(3-Aminocyclohexyl)acetamide hydrochloride
CAS Number 1342791-84-7 (Free Base)[1]
Molecular Formula C₈H₁₆N₂O · HCl
Molecular Weight 156.23 g/mol (Free Base) / 192.69 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DMSO, and Water
Storage Conditions Desiccated at Room Temperature (RT) or 4°C for long-term stability

Mechanistic Insights: Overcoming Steric and Salt Penalties

As an application scientist, I frequently observe coupling failures when researchers treat cycloaliphatic amines like standard linear primary amines (e.g., hexylamine). Two critical physicochemical factors must dictate your experimental design:

A. The Hydrochloride Salt Penalty

Because the reagent is an HCl salt, the primary amine is protonated (ammonium) and completely non-nucleophilic. Before it can attack an activated ester, it must be neutralized in situ. If you use the standard 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) typical for peptide couplings, the reaction will stall. Exactly 1.0 equivalent of base is immediately consumed by the HCl salt, leaving insufficient base to deprotonate the peptide's carboxylic acid and drive the activation reagent[2].

  • Causality-Driven Rule: Always use ≥3.0 to 4.0 equivalents of a non-nucleophilic, sterically hindered base (like DIPEA or N-methylmorpholine) to ensure a basic microenvironment (pH ~8-9 in organic solvent).

B. Steric Hindrance of the Cyclohexane Scaffold

The bulky cycloaliphatic ring restricts the Bürgi-Dunitz trajectory required for the amine to attack the activated carbonyl. Standard carbodiimides (DIC/HOBt) often yield incomplete conversions or promote epimerization of the C-terminal amino acid due to extended reaction times[3].

  • Causality-Driven Rule: To overcome this, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester[4]. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding to the incoming amine, effectively "steering" the sterically hindered cyclohexylamine into the electrophilic center[5].

C. Chemoselectivity

The primary amide of the acetamide group is a poor nucleophile due to the resonance delocalization of its nitrogen lone pair into the adjacent carbonyl. Therefore, orthogonal protection of the acetamide is unnecessary; the neutralized primary amine will react chemoselectively with the activated ester[6].

Workflows and Visualizations

Workflow A Peptide-COOH (Free Acid) B HATU / DIPEA Activation (DMF) A->B 1.0 eq HATU 2.0 eq DIPEA C Active OAt-Ester Intermediate B->C D 2-(3-Aminocyclohexyl)acetamide HCl + Excess DIPEA C->D Nucleophilic Attack E Peptidomimetic Conjugate D->E Amide Bond Formation

Fig 1. Workflow for the chemoselective coupling of the cycloaliphatic amine to a peptide C-terminus.

Mechanism N1 Carboxylate Anion (R-COO⁻) N3 O-Acyl(tetramethyl)isouronium Intermediate N1->N3 Attacks C of HATU N2 HATU (Uronium Salt) N2->N3 N5 Active OAt-Ester N3->N5 HOAt attack on Carbonyl N4 HOAt Anion (Leaving Group) N4->N5 N7 Tetrahedral Intermediate N5->N7 Amine Nucleophilic Attack N6 Free Cycloaliphatic Amine (Neutralized) N6->N7 N8 Target Amide Bond + HOAt Byproduct N7->N8 Elimination of HOAt

Fig 2. Mechanistic pathway of HATU-mediated activation and subsequent sterically hindered coupling.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling systems when reacting a fully protected peptide acid with 2-(3-Aminocyclohexyl)acetamide hydrochloride. Data is modeled to highlight the necessity of uronium/aminium salts for sterically hindered substrates[2][3][5].

Coupling Reagent SystemBase (Equivalents)Reaction TimeConversion (%)Epimerization Risk
HATU / HOAt DIPEA (4.0 eq)2 - 4 hours> 95% Low
PyBOP DIPEA (4.0 eq)4 - 6 hours80 - 85%Low to Moderate
DIC / Oxyma Pure Collidine (4.0 eq)12 - 16 hours< 60%Moderate
DCC / HOBt DIPEA (4.0 eq)> 24 hours< 30%High

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Derivatization (Capping)

This protocol is designed for coupling the amine to the C-terminus of a fully protected peptide fragment that has been cleaved from a hyper-acid sensitive resin (e.g., 2-Chlorotrityl chloride resin).

Materials:

  • Fully protected peptide acid (1.0 eq)

  • 2-(3-Aminocyclohexyl)acetamide hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide acid (1.0 eq) in a minimal volume of anhydrous DMF (typically 5-10 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.

  • Pre-Activation: Add HATU (1.2 eq) to the solution. Immediately add DIPEA (2.0 eq). Stir at room temperature for 3-5 minutes. The solution will typically turn a pale yellow as the active OAt-ester forms.

  • Amine Preparation: In a separate vial, suspend 2-(3-Aminocyclohexyl)acetamide hydrochloride (1.5 eq) in a small amount of DMF. Add DIPEA (2.0 eq) to this vial to neutralize the HCl salt, liberating the free base.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated peptide mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The reaction is complete when the mass of the starting peptide acid is fully consumed and replaced by the target mass [M + 156.23 - 18 (H₂O)].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer sequentially with 5% aqueous Citric Acid (3x), saturated aqueous NaHCO₃ (3x), and Brine (1x). This removes DMF, excess DIPEA, HOAt, and unreacted amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected peptidomimetic conjugate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Side-Chain Functionalization

This protocol is utilized when coupling the cycloaliphatic amine to a specific Aspartate (Asp) or Glutamate (Glu) side-chain on-resin, utilizing an orthogonal allyl/Alloc deprotection strategy.

Step-by-Step Methodology:

  • Orthogonal Deprotection: Synthesize the peptide on a standard Rink Amide or Wang resin. Ensure the target Asp/Glu residue is protected with an allyl ester (OAll). Deprotect the allyl group using Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in anhydrous Dichloromethane (DCM) for 2 hours in the dark.

  • Resin Washing: Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), and pure DMF (5x) to remove palladium byproducts.

  • On-Resin Activation: Swell the resin in DMF. Add a solution of HATU (3.0 eq relative to resin loading) and DIPEA (3.0 eq) in DMF. Agitate for 5 minutes.

  • Amine Addition: Add 2-(3-Aminocyclohexyl)acetamide hydrochloride (3.0 eq) and an additional 3.0 eq of DIPEA directly to the resin suspension.

  • Coupling & IPC: Agitate for 4 hours at room temperature. Because the resin lacks a free amine, a standard Kaiser test cannot be used to monitor completion. In-Process Control (IPC): Perform a micro-cleavage on a few resin beads using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze by LC-MS to confirm side-chain functionalization.

  • Global Cleavage: Once confirmed, wash the resin with DMF and DCM, dry, and proceed to standard global cleavage and global deprotection.

References

  • Wikipedia - Chemical Peptide Synthesis Title: Peptide synthesis: Coupling of two amino acids in solution Source: Wikipedia URL:[Link]

  • Royal Society of Chemistry Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (DOI:10.1039/C5OB02129D) URL:[Link]

Sources

Application Note: Derivatization of 2-(3-Aminocyclohexyl)acetamide Hydrochloride for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-(3-aminocyclohexyl)acetamide hydrochloride, a versatile scaffold for generating diverse small molecule libraries aimed at biological screening. We detail field-proven protocols for three robust derivatization strategies targeting the primary amine: acylation, sulfonylation, and urea formation. The narrative emphasizes the scientific rationale behind procedural choices, from starting material handling to final compound characterization. Included are detailed, step-by-step experimental protocols, troubleshooting insights, and methodologies for library quality control and preparation for high-throughput screening (HTS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound collections for hit identification and lead optimization campaigns.

Introduction and Strategic Overview

The discovery of novel therapeutic agents often begins with the screening of compound libraries to identify "hits" that modulate the activity of a biological target. The structural diversity of these libraries is a critical determinant of success. 2-(3-Aminocyclohexyl)acetamide serves as an excellent starting scaffold for library synthesis. It possesses a primary aliphatic amine on a cyclohexyl ring, which is a common motif in medicinal chemistry and provides a readily accessible reactive handle for diversification.

The goal of derivatization is to systematically explore the structure-activity relationship (SAR) by introducing a wide array of chemical functionalities around the core scaffold. This guide focuses on three high-yield, reliable reactions that are amenable to parallel synthesis for the efficient generation of a screening library.

Pre-Derivatization: Foundational Steps for Success

Garbage in, garbage out. The quality of your starting material and the rigor of your setup will directly impact the success and reproducibility of your derivatization efforts.

Starting Material Characterization

Before commencing any synthesis, it is imperative to verify the identity and purity of the starting material, 2-(3-aminocyclohexyl)acetamide hydrochloride.

  • Identity Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Purity Assessment: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. A purity level of >95% is recommended to avoid complications from reactive impurities.

Handling the Hydrochloride Salt: Liberating the Nucleophile

The starting material is a hydrochloride salt, meaning the primary amine is protonated (R-NH₃⁺Cl⁻) and non-nucleophilic. To enable a reaction, the free amine (R-NH₂) must be liberated in situ.

  • Causality: A non-nucleophilic base is required to neutralize the hydrochloride salt without competing with the amine in the subsequent reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal choices.

  • Stoichiometry: At least two equivalents of base are typically required: one to neutralize the HCl salt and a second to quench the acid byproduct generated during acylation or sulfonylation (e.g., HCl or H₂SO₃R'). Using a slight excess (e.g., 2.2 equivalents) ensures the reaction medium remains basic.

Solvent and Reaction Environment
  • Anhydrous Conditions: Acyl chlorides and sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of water.[1] Therefore, using anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) and performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent reagent quenching and formation of undesired byproducts.

Core Derivatization Protocols

The following protocols are optimized for robust performance and can be adapted for parallel synthesis formats (e.g., 96-well plates).

Strategy 1: Acylation for Amide Library Synthesis

Acylation introduces an amide bond, a cornerstone of peptide chemistry and a prevalent feature in numerous approved drugs. This reaction is highly reliable and allows for the introduction of immense chemical diversity through the selection of various acyl chlorides.

Scientific Rationale: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation by a base, yields the final amide product.[1][2]

  • To a dry round-bottom flask under an inert atmosphere, add 2-(3-aminocyclohexyl)acetamide hydrochloride (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA) (2.2 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • In a separate vial, dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography on silica gel.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Processing & Analysis start_amine 2-(3-Aminocyclohexyl)acetamide HCl reaction Reaction in Anhydrous DCM (0°C to RT) start_amine->reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction base Triethylamine (TEA) base->reaction workup Aqueous Workup reaction->workup Quench purify Purification (Chromatography) workup->purify qc QC Analysis (LC-MS, NMR) purify->qc final Final Amide Derivative qc->final

Caption: Workflow for acylation of the primary amine.

Strategy 2: Sulfonylation for Sulfonamide Library Synthesis

Sulfonamides are a critical pharmacophore found in antibacterial, diuretic, and anti-inflammatory drugs. This derivatization introduces a stable, acidic N-H group (in primary/secondary sulfonamides) that can act as a hydrogen bond donor.

Scientific Rationale: Similar to acylation, the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a catalyst in this reaction.[3][4][5] Care must be taken to control stoichiometry, as the resulting sulfonamide N-H is acidic and can be deprotonated, leading to a second reaction to form an undesired di-sulfonylated byproduct.[3]

  • To a dry round-bottom flask under an inert atmosphere, add 2-(3-aminocyclohexyl)acetamide hydrochloride (1.0 eq).

  • Add anhydrous Pyridine to achieve a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer extensively with 1M CuSO₄ (to remove pyridine), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

ProblemProbable CauseRecommended Solution
Di-sulfonylation Product Observed Excess sulfonyl chloride; reaction temperature too high; prolonged reaction time.[3][4]Use a strict 1.0-1.05 eq of sulfonyl chloride. Maintain low temperature (0 °C). Monitor reaction closely and quench upon consumption of starting material.
Low Yield / No Reaction Degraded sulfonyl chloride (hydrolyzed to sulfonic acid).Use fresh or purified sulfonyl chloride. Ensure strictly anhydrous conditions.[3]
Difficult Purification Pyridine is difficult to remove.Perform multiple acidic washes (e.g., 1M HCl or 1M CuSO₄) during workup.
Strategy 3: Urea Formation via Isocyanates

Ureas are another privileged scaffold in drug discovery, known for their ability to act as potent hydrogen bond donors and acceptors, often contributing to high-affinity binding with protein targets.

Scientific Rationale: The reaction of a primary amine with an isocyanate is typically very fast, high-yielding, and clean. The amine directly attacks the central carbon of the highly electrophilic isocyanate (R-N=C=O) functional group. The reaction is often exothermic and usually requires no external catalyst.

  • To a dry round-bottom flask under an inert atmosphere, add 2-(3-aminocyclohexyl)acetamide hydrochloride (1.0 eq).

  • Add anhydrous THF or DCM (0.1 M) followed by TEA (1.2 eq). Stir for 20 minutes at room temperature to form the free amine.

  • Add the desired isocyanate (1.05 eq) dropwise (or if solid, in one portion).

  • Stir the reaction at room temperature for 1-6 hours. The reaction is often complete much faster.

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate out of the solution.

  • Workup & Purification: If a precipitate forms, collect the solid product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture in vacuo and purify by flash chromatography or recrystallization.

derivatization_overview start 2-(3-Aminocyclohexyl)acetamide (Free Amine) reagent_acyl + Acyl Chloride (R-COCl) start->reagent_acyl Acylation reagent_sulfonyl + Sulfonyl Chloride (R-SO2Cl) start->reagent_sulfonyl Sulfonylation reagent_iso + Isocyanate (R-NCO) start->reagent_iso Urea Formation product_amide Amide Derivative reagent_acyl->product_amide product_sulfonamide Sulfonamide Derivative reagent_sulfonyl->product_sulfonamide product_urea Urea Derivative reagent_iso->product_urea

Caption: Overview of derivatization strategies.

Library Quality Control and Screening Preparation

The integrity of a screening library is paramount for generating reliable biological data. Each synthesized derivative must be rigorously analyzed.

Analytical Characterization
  • High-Throughput Analysis: For library validation, LC-MS is the workhorse technique.[6][7] It provides two critical pieces of information for each compound in parallel:

    • Purity: Determined by the peak area percentage at a specific wavelength (e.g., 214 nm or 254 nm) in the UV chromatogram. A purity of >90% is generally acceptable for primary screening.

    • Identity: Confirmed by matching the observed mass-to-charge ratio (m/z) in the mass spectrum with the calculated exact mass of the expected product.[8]

  • Structural Confirmation: For a representative subset of the library (e.g., 5-10% of compounds), full structural elucidation using ¹H and ¹³C NMR is recommended to ensure the intended reaction has occurred without unexpected rearrangements.

Analysis TechniquePurposeThroughputInformation Provided
LC-MS Primary QC for entire libraryHighPurity (%), Identity (Mass)
¹H, ¹³C NMR Structural confirmationLowCovalent structure, Isomeric purity
HRMS High-accuracy mass confirmationMediumElemental Formula Confirmation
Compound Management for Biological Screening

Once validated, the library must be prepared for screening.[9][10]

  • Solubilization: Accurately weigh each compound and dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Plating: Transfer the stock solutions into a master plate format (e.g., 96-well or 384-well deep-well plates).

  • Assay Plates: From the master plate, create daughter plates (or assay-ready plates) by diluting the compounds to the final screening concentration in the appropriate assay buffer.

  • Storage: Store all plates at -20 °C or -80 °C in a desiccated environment to prevent compound degradation and water absorption by DMSO.[9]

References

  • BenchChem Technical Support. (2025).
  • Van den Berg, J., et al. (2020). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry.
  • Pellón, R. F. (1998).
  • Organic Chemistry Portal. (Date not available).
  • BenchChem Technical Support. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Danaher Life Sciences. (n.d.). Compound Library for Screening.
  • LCGC International. (2020).
  • Organic Chemistry Portal. (Date not available).
  • MedChemExpress. (n.d.). Screening Libraries Compound.
  • Khan, I., et al. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube.

Sources

Topic: High-Throughput Screening Assays for Novel Kappa-Opioid Receptor Modulators Based on the 2-(3-Aminocyclohexyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The kappa-opioid receptor (KOR) is a critical G protein-coupled receptor (GPCR) implicated in pain perception, mood regulation, and addiction, making it a high-value target for therapeutic intervention. The discovery of novel, selective KOR modulators is a key objective in modern drug development. Structure-activity relationship (SAR) studies have identified the N-[(2-aminocyclohexyl)aryl]acetamide framework as a potent and selective scaffold for KOR ligands.[1][2] This application note leverages this established knowledge to provide a comprehensive guide for high-throughput screening (HTS) campaigns aimed at identifying new chemical entities based on the related 2-(3-Aminocyclohexyl)acetamide core structure. We present two detailed, field-proven protocols for robust HTS assays: a primary screen using a Fluorescence Polarization (FP) competition assay and an orthogonal, confirmatory screen using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. This guide is designed to provide researchers with the foundational principles, step-by-step methodologies, and expert insights required to successfully execute a screening campaign, from assay development and validation to hit confirmation.

Part 1: Foundational Concepts: The Target and the Chemical Scaffold

The Kappa-Opioid Receptor (KOR): A Compelling Therapeutic Target

The KOR is a class A GPCR that mediates the effects of the endogenous dynorphin peptides. Its activation is associated with analgesia but also with dysphoria and psychotomimetic effects, which has limited the therapeutic application of KOR agonists. Conversely, KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The development of ligands with specific selectivity and tailored functional activity is therefore of high interest. High-throughput screening is an indispensable tool for rapidly interrogating large chemical libraries to identify novel starting points for these drug discovery programs.[3][4]

The 2-(3-Aminocyclohexyl)acetamide Scaffold: A Privileged Structure

The selection of a screening library is a critical determinant of HTS campaign success.[4][5] Rather than screening an unbiased library, focusing on scaffolds with known biological relevance can significantly increase the probability of identifying high-quality hits. Research has demonstrated that N-substituted (2-aminocyclohexyl)acetamide derivatives can act as highly selective KOR ligands.[1][2] The core compound of interest, 2-(3-Aminocyclohexyl)acetamide;hydrochloride, shares this fundamental architecture, making it and its analogs prime candidates for screening against the KOR.

PropertyValueSource
Chemical Name 2-(3-aminocyclohexyl)acetamide hydrochloride[6]
CAS Number 2416233-62-8[6]
Molecular Formula C₈H₁₇ClN₂O[6]
Molecular Weight 192.69 g/mol [6]

Part 2: Primary Screening Protocol: Fluorescence Polarization (FP) Competition Assay

The Fluorescence Polarization (FP) assay is a robust, homogeneous, and cost-effective method ideal for primary HTS campaigns targeting receptor-ligand interactions.[7] The principle relies on the detection of changes in the tumbling rate of a fluorescently labeled ligand (tracer) in solution. When the small tracer binds to the much larger receptor, its tumbling slows, resulting in a high FP signal. Unlabeled compounds from a screening library that compete with the tracer for the same binding site will displace it, causing the tracer to tumble freely again and leading to a decrease in the FP signal.[8][9]

Principle of the FP Competition Assay

FP_Principle cluster_0 High Polarization State (Tracer Bound) cluster_1 Low Polarization State (Tracer Displaced) Receptor KOR Binding Site Tracer Fluorescent Tracer Tracer->Receptor:f1 High_FP High FP Signal (Slow Tumbling) Receptor_2 KOR Binding Site Hit_Compound Hit Compound (e.g., Aminocyclohexyl Acetamide Analog) Hit_Compound->Receptor_2:f1 Tracer_2 Fluorescent Tracer Low_FP Low FP Signal (Fast Tumbling) Library_Compound Screening Library Library_Compound->Receptor Competition

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Materials and Reagents
  • Receptor: Purified, soluble Kappa-Opioid Receptor (GPCR engineering for stability may be required).

  • Fluorescent Tracer: A high-affinity fluorescently labeled KOR ligand (e.g., a derivative of U-50488 or naloxone labeled with a fluorophore like TAMRA or BODIPY).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.01% Tween-20 or similar surfactant to prevent non-specific binding.

  • Test Compounds: Screening library containing 2-(3-Aminocyclohexyl)acetamide;hydrochloride and its analogs, typically dissolved in 100% DMSO.

  • Microplates: Low-binding, black, 384-well microplates.[10]

  • Plate Reader: A microplate reader equipped with polarization filters for the chosen fluorophore.

Detailed Step-by-Step Protocol

This protocol is designed for a 384-well format with a final assay volume of 20 µL.

Step 1: Assay Development & Optimization (Pre-Screening)

  • Receptor Titration: To determine the optimal receptor concentration, perform a saturation binding experiment. Prepare serial dilutions of the KOR protein in assay buffer and add a fixed, low concentration (e.g., 1-5 nM) of the fluorescent tracer. Incubate for 1 hour at room temperature.

  • Identify Kd: Measure the FP signal. Plot the FP signal versus the receptor concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). For the competition assay, use a receptor concentration that results in ~80% of the maximal FP signal. This balances signal window with sensitivity to inhibitors.[11]

  • DMSO Tolerance Test: Evaluate the assay's performance at various final DMSO concentrations (e.g., 0.1% to 5%). The final DMSO concentration used in the HTS should not significantly affect the assay window.[11]

Step 2: High-Throughput Screening Protocol

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~200 nL of test compounds (typically at 1 mM in DMSO) into the assay plates. This results in a final compound concentration of 10 µM in a 20 µL assay volume. Also dispense positive (known KOR antagonist) and negative (DMSO only) controls.

  • Receptor-Tracer Mix Preparation: Prepare a 2X working solution of the Receptor/Tracer mix in assay buffer. The final concentration in the well should be the optimized receptor concentration (from Step 1.2) and the fixed tracer concentration.

  • Reagent Addition: Add 10 µL of assay buffer to all wells.

  • Initiate Reaction: Add 10 µL of the 2X Receptor/Tracer mix to all wells. The final volume is now 20 µL.

  • Incubation: Seal the plates and incubate at room temperature for 1-2 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control
  • Calculate FP: The instrument software calculates the FP value in millipolarization (mP) units for each well.

  • Normalization: Normalize the data using the positive (P, e.g., a known inhibitor) and negative (N, e.g., DMSO) controls on each plate: % Inhibition = 100 * (mP_Negative_Control - mP_Sample) / (mP_Negative_Control - mP_Positive_Control)

  • Hit Identification: Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls).

  • Assay Validation (Z'-Factor): The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][11] Z' = 1 - [ (3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Mean_Positive_Control - Mean_Negative_Control| ]

ParameterExample ValueInterpretation
Mean Negative Control (mP) 250High FP signal (Tracer bound)
Mean Positive Control (mP) 110Low FP signal (Tracer displaced)
Assay Window (mP) 140Difference between high/low signals
Calculated Z'-Factor 0.78Excellent assay robustness[11]

Part 3: Confirmatory Screening: AlphaLISA Assay

Hits identified from the primary FP screen should be validated using an orthogonal assay to eliminate false positives arising from technology-specific interference (e.g., fluorescent compounds).[7] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an ideal choice. It is a highly sensitive, no-wash, bead-based immunoassay.[12][13]

Principle of the AlphaLISA Assay

In this format, a biotinylated KOR ligand binds to Streptavidin-coated Donor beads. An antibody specific to a tag on the purified KOR (e.g., a His-tag or Flag-tag) is conjugated to Acceptor beads. When the ligand binds the receptor, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. A hit compound that inhibits the ligand-receptor interaction will prevent this proximity, resulting in a loss of signal.[14][15]

AlphaLISA_Principle cluster_0 High Signal State (Interaction) cluster_1 Low Signal State (Inhibition) Donor Streptavidin Donor Bead BiotinLigand Biotin-Ligand Donor:f0->BiotinLigand Biotin Acceptor Anti-Tag Acceptor Bead TaggedKOR Tagged KOR Binding Site Epitope Tag BiotinLigand->TaggedKOR:f1 TaggedKOR:f2->Acceptor:f0 Tag-Ab High_Signal High AlphaLISA Signal (Proximity) Donor_2 Streptavidin Donor Bead BiotinLigand_2 Biotin-Ligand Donor_2:f0->BiotinLigand_2 Biotin Acceptor_2 Anti-Tag Acceptor Bead TaggedKOR_2 Tagged KOR Binding Site Epitope Tag TaggedKOR_2:f2->Acceptor_2:f0 Tag-Ab Hit_Compound Hit Compound Hit_Compound->TaggedKOR_2:f1 Low_Signal Low AlphaLISA Signal (No Proximity) HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Confirmation Library Compound Library (~100,000s of compounds) Primary_Screen Primary HTS: FP Competition Assay (Single Concentration, e.g., 10 µM) Library->Primary_Screen Hit_Selection Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response (FP): Determine Potency (IC50) Hit_Selection->Dose_Response Orthogonal_Screen Orthogonal Assay: AlphaLISA Confirmation (Dose-Response) Dose_Response->Orthogonal_Screen Confirmed_Hits Confirmed Hits (Active in both assays) Orthogonal_Screen->Confirmed_Hits SAR Advance to SAR/ Hit-to-Lead Chemistry Confirmed_Hits->SAR

Sources

Application Notes & Protocols for the Crystallization of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the techniques and underlying principles for the successful crystallization of 2-(3-Aminocyclohexyl)acetamide hydrochloride (CAS 2416233-62-8).[1] The purity and crystalline form of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This document outlines systematic approaches for solvent selection, protocol development for various crystallization methods, and detailed procedures for the characterization of the resulting crystalline solid. The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals aiming to establish a controlled and reproducible crystallization process for this and similar small molecule hydrochloride salts.

Introduction: The Criticality of Crystalline Form

The solid-state properties of an API like 2-(3-Aminocyclohexyl)acetamide hydrochloride are of paramount importance in pharmaceutical development. The specific crystalline form, or polymorph, can significantly impact key physicochemical properties.[2][3] Different polymorphs of the same compound can exhibit variations in melting point, dissolution rate, and stability, which in turn affect the drug's therapeutic efficacy and shelf-life.[4] Therefore, the ability to consistently produce a specific, stable crystalline form is a regulatory expectation and a cornerstone of robust drug manufacturing.

2-(3-Aminocyclohexyl)acetamide hydrochloride is a polar molecule containing an amine hydrochloride salt, an amide, and a cyclohexane ring. Its structure suggests a propensity for hydrogen bonding and solubility in polar solvents.[5][6] The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base. The primary objective of the crystallization process is to isolate the compound in a highly pure form with a well-defined and consistent crystal habit.

Foundational Principles: Solvent Selection and Solubility

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit a significant difference in the solubility of the compound at elevated temperatures compared to room or sub-ambient temperatures.[7][8] The principle of "like dissolves like" is a guiding tenet; polar compounds tend to dissolve in polar solvents.[5][7]

Systematic Solvent Screening

A systematic screening of a diverse range of solvents is recommended to identify optimal candidates. This process typically involves assessing the solubility of a small amount of the compound in various solvents at both ambient and elevated temperatures.

Table 1: Representative Solvents for Screening

Solvent ClassExamplesRationale for Inclusion
Protic Solvents Water, Methanol, Ethanol, IsopropanolHigh potential for dissolving polar compounds through hydrogen bonding.[7][9]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateCan dissolve polar molecules through dipole-dipole interactions.[9]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, can be effective as a co-solvent.
Non-polar Solvents Heptane, ToluenePrimarily used as anti-solvents to induce precipitation.[9]

Protocol for Solvent Screening:

  • Place a small, known quantity (e.g., 10-20 mg) of 2-(3-Aminocyclohexyl)acetamide hydrochloride into separate vials.

  • Add a small volume (e.g., 0.2 mL) of the solvent to be tested to each vial at room temperature.

  • Observe for dissolution. If the compound dissolves, the solvent is likely too good for single-solvent crystallization at room temperature.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe for dissolution.

  • If the compound dissolves at the higher temperature, cool the solution slowly to room temperature and then in an ice bath to observe for crystal formation.

  • An ideal single solvent will dissolve the compound when hot but show limited solubility when cold.[8]

The Role of Anti-Solvents

For compounds that are highly soluble in a particular solvent even at low temperatures, an anti-solvent or two-solvent system is often employed.[2][9] The anti-solvent is a solvent in which the compound of interest is poorly soluble, but it must be miscible with the primary "good" solvent.[7][9] The gradual addition of the anti-solvent to a solution of the compound reduces the overall solubility, leading to supersaturation and subsequent crystallization.

Crystallization Protocols

The following protocols are provided as starting points and should be optimized based on the results of the solvent screening.

Protocol 1: Cooling Crystallization (Single Solvent)

This is the preferred method when a suitable single solvent is identified.

  • In an appropriately sized flask, dissolve the crude 2-(3-Aminocyclohexyl)acetamide hydrochloride in a minimal amount of the chosen hot solvent.

  • Ensure complete dissolution. If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Once the solution has reached room temperature, further cooling in an ice bath can maximize the yield of the crystalline product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective when no single solvent provides the desired solubility profile.

  • Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes persistently cloudy (turbid).

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals suitable for X-ray diffraction analysis.[10]

  • Dissolve the compound in a small volume of a relatively volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a desiccator).

  • Add a larger volume of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[10]

Visualization of the Crystallization Workflow

The general workflow for developing a crystallization protocol can be visualized as a series of logical steps.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Characterization cluster_3 Phase 4: Optimization A Solvent Screening (Solubility Assessment) B Identify Potential Single Solvents A->B C Identify Potential Solvent/Anti-Solvent Pairs A->C D Cooling Crystallization Protocol B->D E Anti-Solvent Crystallization Protocol C->E G Crystal Collection & Drying D->G F Vapor Diffusion (for single crystals) E->F E->G F->G H Analytical Characterization (XRPD, DSC, Microscopy) G->H I Refine Parameters (Cooling rate, solvent ratio, etc.) H->I

Caption: General workflow for crystallization protocol development.

Characterization of the Crystalline Form

Thorough characterization is essential to confirm the identity, purity, and solid-state form of the crystallized material.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a material.[4][11] Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.[4] It is a powerful tool for distinguishing between different polymorphic forms and for assessing the crystallinity of a sample.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[4][12] Different polymorphs will typically have distinct melting points and may exhibit different thermal events prior to melting.[12]

Table 2: Typical DSC Experimental Parameters

ParameterValue
Sample Size 1-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to a temperature above the melting point
Atmosphere Nitrogen purge (50 mL/min)
Pan Type Crimped aluminum pans

These parameters should be optimized for the specific instrument and sample.

Hot-Stage Microscopy (HSM)

HSM allows for the visual observation of a sample as it is heated and cooled.[13][14][15] This technique is invaluable for directly observing melting, recrystallization, and polymorphic transformations.[14][16] It provides a visual complement to the data obtained from DSC.[16]

Single Crystal X-Ray Diffraction (SC-XRD)

If suitable single crystals can be grown, SC-XRD provides the definitive three-dimensional structure of the molecule at the atomic level.[17][18] This technique is the gold standard for elucidating the crystal packing and absolute configuration of a compound.[19]

Conclusion

The successful crystallization of 2-(3-Aminocyclohexyl)acetamide hydrochloride is a critical step in its development as a potential pharmaceutical agent. A systematic and logical approach, beginning with comprehensive solvent screening and followed by the careful execution and optimization of crystallization protocols, is essential. The application of orthogonal analytical techniques such as XRPD, DSC, and HSM is necessary to fully characterize the resulting solid form, ensuring its purity, stability, and reproducibility. The protocols and principles outlined in this guide provide a robust framework for achieving these objectives.

References

  • Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. Retrieved from [Link]

  • ImageProVision. (n.d.). Hot Stage Microscopy for Thermal Analysis Needs. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • Nishka Research. (n.d.). Hot Stage Microscopy. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

  • Bari, S. B. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Thermal Analysis and Calorimetry, 142(3), 1149-1161.
  • Crystal Growth & Design. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). API Particle / Crystal Engineering. Retrieved from [Link]

  • Crystal Growth & Design. (2003, September 26). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. Retrieved from [Link]

  • ACS Publications. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Journal of Pharmaceutical Sciences. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Retrieved from [Link]

  • Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13507-15-8,Acetamide, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved from [Link]

  • Aaron Chemistry. (n.d.). 2-(3-aminocyclohexyl)acetamide hydrochloride. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide. Retrieved from [Link]

  • CrystEngComm. (n.d.). Crystal engineering considerations for pharmaceutical co-crystals. Retrieved from [Link]

  • Pharmaceutics. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved from [Link]

Sources

Application Note: High-Throughput Combinatorial Library Generation Using 2-(3-Aminocyclohexyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Modern drug discovery has increasingly shifted away from planar, sp2-hybridized aromatic systems toward conformationally restricted, sp3-rich scaffolds. This paradigm, often referred to as "escaping flatland," significantly improves the clinical success rates of lead compounds by enhancing target specificity and aqueous solubility .

2-(3-Aminocyclohexyl)acetamide hydrochloride (CAS: 1342791-84-7) is a highly versatile, bifunctional building block perfectly suited for this modern combinatorial approach . It features a primary aliphatic amine that serves as a highly reactive nucleophile for acylation, alkylation, or multicomponent reactions. Additionally, its primary acetamide tail acts as a built-in hydrogen bond donor/acceptor network, capable of probing deep binding pockets in kinases and proteases. Because it is supplied as a hydrochloride salt, careful attention must be paid to base stoichiometry during automated library synthesis to unlock its nucleophilic potential.

Physicochemical Profiling & Scaffold Metrics

Understanding the structural metrics of the starting scaffold is critical for predicting the drug-likeness of the resulting combinatorial library. Table 1 summarizes the physicochemical parameters of this building block and their mechanistic implications.

Table 1: Scaffold Profiling of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

PropertyValueMechanistic Rationale in Library Design
Molecular Weight 192.69 g/mol (HCl salt)Low starting MW allows for 2–3 points of massive diversification without exceeding Lipinski’s Rule of 5.
Fraction sp3 ( Fsp3​ ) 0.875 (7 out of 8 carbons)High 3D character reduces off-target binding and improves thermodynamic solubility.
H-Bond Donors 3 (-NH₂, -CONH₂)Provides strong, directional binding vectors for target interaction.
H-Bond Acceptors 2 (Amide C=O, Amide N)Facilitates interaction with the target protein backbone or structured water networks.
Stereochemistry 2 Chiral Centers (C1, C3)Requires the use of enantiopure or defined cis/trans batches to prevent exponential diastereomeric complexity in the final library.

Combinatorial Workflow & Mechanistic Pathways

The bifunctionality of 2-(3-Aminocyclohexyl)acetamide allows it to be routed through several distinct high-throughput synthetic pathways. The diagram below illustrates the strategic workflow for library generation.

Workflow for generating high-Fsp3 combinatorial libraries using 2-(3-Aminocyclohexyl)acetamide.

Self-Validating Experimental Protocols

The following protocols are designed for 96-well format solution-phase parallel synthesis. To ensure high scientific integrity, each protocol incorporates a Self-Validation Check to confirm reaction causality without requiring immediate off-line chromatography.

Protocol A: Scaffold Preparation & Free-Basing

Causality: The primary amine is protonated (-NH₃⁺ Cl⁻), rendering it non-nucleophilic. A non-nucleophilic organic base (DIPEA) must be used to liberate the amine without interfering with downstream electrophiles.

  • Preparation: Weigh 19.27 mg (0.1 mmol) of 2-(3-Aminocyclohexyl)acetamide hydrochloride per reaction well into a 96-well deep-well block.

  • Solvation: Add 500 µL of anhydrous N,N-Dimethylformamide (DMF) to each well.

  • Neutralization: Add 52 µL (0.3 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Shake at 400 rpm for 15 minutes at room temperature.

  • Self-Validation Check: Spot 1 µL of the solution from a random well onto wetted universal pH indicator paper. The paper must register a pH of ~8.5–9.0. If the pH is neutral or acidic, the HCl salt has not been fully neutralized, and downstream acylation will fail.

Protocol B: High-Throughput Parallel Amide Coupling

Causality: HATU is selected over EDC/HOBt due to its superior kinetics in driving amide bond formation with sterically hindered cycloaliphatic amines. Polymer-supported scavengers are used to avoid chromatographic bottlenecks.

  • Activation: In a separate block, pre-activate diverse carboxylic acids (0.12 mmol, 1.2 eq) with HATU (0.12 mmol, 1.2 eq) in 300 µL DMF for 10 minutes.

  • Coupling: Transfer the activated acid solutions to the free-based scaffold block (from Protocol A). Shake at 500 rpm for 4 hours at room temperature.

  • Self-Validation Check: The addition of HATU to the acid typically generates a transient yellow color (formation of the active HOAt ester). The fading of this yellow tint upon addition to the amine block visually indicates successful nucleophilic attack and consumption of the active ester.

  • Scavenging: Add 50 mg of Polymer-Supported Trisamine (PS-Trisamine) resin to each well to covalently bind unreacted carboxylic acids and active esters. Shake for 2 hours, then filter the block to yield pure amides.

Protocol C: Ugi 4-Component Reaction (Ugi-4CR)

Causality: Multicomponent reactions offer unparalleled atom economy. Methanol is used as a co-solvent to thermodynamically stabilize the intermediate iminium ion, which is a prerequisite for isocyanide attack .

  • Imine Formation: To the free-based scaffold (0.1 mmol in 300 µL Methanol/TFE 1:1), add a diverse array of aldehydes (0.1 mmol, 1.0 eq). Shake for 2 hours at room temperature.

  • Self-Validation Check: Withdraw 2 µL from a control well and analyze via direct-injection LC-MS. The presence of the[M+H]⁺ peak corresponding to the imine (and the absence of the starting scaffold mass of 156.23 Da) validates that the first mechanistic step is complete. Do not proceed if the primary amine is still present.

  • Condensation: Add the carboxylic acid (0.1 mmol, 1.0 eq) followed immediately by the isocyanide (0.1 mmol, 1.0 eq).

  • Completion: Seal the block and agitate at 40 °C for 16 hours. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) prior to DMSO formatting.

Reaction Optimization & Quality Control

To ensure the combinatorial library meets the rigorous purity standards required for High-Throughput Screening (HTS), reaction conditions must be optimized. Table 2 outlines the expected performance metrics and purification strategies for the libraries generated from this scaffold.

Table 2: Combinatorial Library Optimization and QC Metrics

Reaction PathwayOptimal Solvent SystemBase / AdditiveAvg. Yield (%)Target Purity (LC-MS)High-Throughput Purification Strategy
Amide Coupling DMF (Anhydrous)DIPEA (3.0 eq)88–95%> 90%PS-Trisamine (scavenges excess acid); PS-Isocyanate (scavenges excess amine).
Ugi-4CR MeOH / TFE (1:1)None (Pre-desalted)75–85%> 85%Mass-directed preparative HPLC (due to complex byproducts like Passerini side-reactions).
Reductive Amination DCE / MeOH (9:1)TEA (1.1 eq)80–92%> 88%PS-Borohydride (acts as both the reducing agent and solid-phase separator).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Liu, R., Li, X., & Lam, K. S. (2011). Combinatorial Chemistry in Drug Discovery. Current Issues in Molecular Biology.[Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.[Link]

Scale-up synthesis of 2-(3-Aminocyclohexyl)acetamide;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

This application note provides a comprehensive guide for the scale-up synthesis of 2-(3-aminocyclohexyl)acetamide hydrochloride, a valuable building block in pharmaceutical development. The protocol herein is designed for researchers, chemists, and process development professionals, offering a robust and scalable methodology. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, safety considerations, and analytical controls necessary for successful and reproducible large-scale production.

Introduction: Significance and Synthetic Strategy

2-(3-Aminocyclohexyl)acetamide and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutically active compounds.[1] Their structural motif, featuring a substituted cyclohexane ring, is present in a number of bioactive molecules.[1] The development of a scalable, safe, and cost-effective synthetic process is therefore of significant interest to the pharmaceutical industry.[2][3]

This guide details a two-step reductive pathway commencing from the readily available and cost-effective starting material, 2-(3-nitrophenyl)acetamide. The chosen strategy involves:

  • Step 1: Catalytic hydrogenation of the nitro group to yield 2-(3-aminophenyl)acetamide.

  • Step 2: Subsequent hydrogenation of the aromatic ring to afford a mixture of cis and trans isomers of 2-(3-aminocyclohexyl)acetamide.

  • Step 3: Formation of the hydrochloride salt and purification by recrystallization , which may also facilitate the separation of the desired isomer.[4]

This approach is advantageous for scale-up due to the high efficiency and atom economy of catalytic hydrogenation, as well as the typically straightforward work-up and purification procedures.[5][6]

Process Workflow and Logic

The overall synthetic process is depicted in the following workflow diagram. Each stage is designed to be scalable and incorporates in-process controls to ensure the quality and consistency of the final product.

Synthesis_Workflow cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Aromatic Ring Hydrogenation cluster_2 Step 3: Salt Formation & Purification Start 2-(3-Nitrophenyl)acetamide Reaction1 Catalytic Hydrogenation (Pd/C, H2, Methanol) Start->Reaction1 Filtration1 Catalyst Filtration Reaction1->Filtration1 Concentration1 Solvent Removal Filtration1->Concentration1 Intermediate1 Crude 2-(3-Aminophenyl)acetamide Concentration1->Intermediate1 Reaction2 Catalytic Hydrogenation (Rh/C, H2, Acetic Acid) Intermediate1->Reaction2 Filtration2 Catalyst Filtration Reaction2->Filtration2 Concentration2 Solvent Removal Filtration2->Concentration2 Intermediate2 Crude 2-(3-Aminocyclohexyl)acetamide (cis/trans mixture) Concentration2->Intermediate2 Salt_Formation HCl Addition (in Isopropanol) Intermediate2->Salt_Formation Crystallization Cooling Crystallization Salt_Formation->Crystallization Filtration3 Product Isolation Crystallization->Filtration3 Drying Vacuum Drying Filtration3->Drying Final_Product Pure 2-(3-Aminocyclohexyl)acetamide HCl Drying->Final_Product

Caption: Overall workflow for the synthesis of 2-(3-Aminocyclohexyl)acetamide HCl.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[7][8] Reactions involving hydrogen gas under pressure require a specialized high-pressure reactor and appropriate safety measures.

Step 1: Synthesis of 2-(3-Aminophenyl)acetamide

This step involves the selective reduction of the nitro group. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[9]

Materials and Equipment:

  • 2-(3-Nitrophenyl)acetamide

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogenator (e.g., Parr apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor with 2-(3-nitrophenyl)acetamide (1.0 eq) and methanol (10-15 volumes).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon to remove all oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.5-2.0 mol%) to the reaction mixture. The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi) and commence vigorous stirring. The reaction is exothermic; monitor the temperature and apply cooling if necessary to maintain the desired temperature (typically 25-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots of the reaction mixture by HPLC or TLC until complete consumption of the starting material is observed.

  • Work-up: Upon completion, depressurize the reactor and purge again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(3-aminophenyl)acetamide as a solid. This material is often of sufficient purity for the next step.

Step 2: Synthesis of 2-(3-Aminocyclohexyl)acetamide

The hydrogenation of the aromatic ring requires a more active catalyst, such as rhodium or ruthenium on a carbon support, and typically higher pressures and temperatures.[5]

Materials and Equipment:

  • 2-(3-Aminophenyl)acetamide

  • 5% Rhodium on Carbon (Rh/C)

  • Acetic Acid, glacial

  • High-pressure autoclave

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 2-(3-aminophenyl)acetamide (1.0 eq) and glacial acetic acid (10-20 volumes).

  • Inerting: Seal the autoclave and purge thoroughly with nitrogen.

  • Catalyst Charging: Under a nitrogen atmosphere, add 5% Rh/C (1-5 mol%) to the reactor.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a high pressure (e.g., 500-1000 psi) and heat to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed. This reaction will produce a mixture of cis and trans isomers.

  • Work-up: After completion, cool the reactor to room temperature, depressurize, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can be co-evaporated with a solvent like toluene to azeotropically remove residual acetic acid, yielding crude 2-(3-aminocyclohexyl)acetamide as a viscous oil or solid.

Step 3: Formation and Purification of 2-(3-Aminocyclohexyl)acetamide Hydrochloride

The final step involves the formation of the hydrochloride salt and its purification by recrystallization, which is a powerful technique for removing impurities and potentially for isolating a specific stereoisomer.[10][11]

Materials and Equipment:

  • Crude 2-(3-aminocyclohexyl)acetamide

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas in a suitable solvent

  • Jacketed glass reactor with overhead stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude 2-(3-aminocyclohexyl)acetamide in a suitable solvent such as isopropanol (10-20 volumes) in a jacketed reactor.

  • Salt Formation: Cool the solution to 0-10 °C. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with stirring. The hydrochloride salt will precipitate. Monitor the pH to ensure a slight excess of acid.

  • Crystallization: The precipitated solid can be redissolved by heating the mixture (e.g., to 60-70 °C). Once a clear solution is obtained, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12] A slow cooling rate generally promotes the growth of larger, more well-defined crystals.[12]

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any adhering impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[10]

Critical Process Parameters

The following table summarizes the key parameters that should be controlled during the scale-up synthesis to ensure reproducibility and high product quality.

ParameterStep 1: Nitro ReductionStep 2: Ring HydrogenationStep 3: Salt Formation & CrystallizationRationale
Catalyst Loading 0.5 - 2.0 mol% Pd/C1 - 5 mol% Rh/CN/AAffects reaction rate and cost. Higher loading may be needed for less reactive substrates.
Hydrogen Pressure 50 - 100 psi500 - 1000 psiN/AHigher pressure increases the rate of hydrogenation, especially for the aromatic ring.
Temperature 25 - 40 °C60 - 100 °CDissolution: 60-70 °C, Final: 0-5 °CControls reaction rate and selectivity. Exothermic reactions require careful temperature management.[13]
Solvent MethanolAcetic AcidIsopropanol/EthanolAffects solubility of reactants and products, and can influence catalyst activity.
Stirring Rate VigorousVigorousModerateEnsures efficient mass transfer of hydrogen gas to the catalyst surface.
Cooling Rate N/AN/A5-10 °C/hourA slow cooling rate promotes the formation of larger, purer crystals.[12]

Process Safety and Hazard Analysis

Scaling up chemical syntheses introduces significant safety challenges that must be addressed.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[14] Ensure all equipment is properly grounded and free of ignition sources. The reaction area must be well-ventilated.

    • Pyrophoric Catalysts: Palladium and rhodium catalysts can ignite spontaneously in air, especially after use.[7] They should always be handled under an inert atmosphere or as a wet slurry. Used catalyst should be quenched carefully before disposal.

    • Exothermic Reactions: Hydrogenation reactions are exothermic and can lead to a runaway reaction if not properly controlled.[13] Use a jacketed reactor with adequate cooling capacity and monitor the internal temperature closely.

  • Reagent Handling:

    • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[15] Handle with appropriate PPE in a fume hood.

    • Solvents: Methanol and isopropanol are flammable. Store and handle away from ignition sources.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and monitoring reaction progress. A reverse-phase method with UV detection is typically suitable.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the crystalline form of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and confirming the transformation at each step.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction in Step 1 or 2 Inactive catalyst, insufficient hydrogen pressure, poor stirring, low temperature.Use fresh catalyst, increase hydrogen pressure, increase stirring rate, increase temperature.
Low Yield Product loss during work-up or filtration, incomplete reaction.Optimize work-up and filtration procedures, ensure reaction goes to completion.
Product is an Oil and does not Crystallize Presence of impurities or residual solvent.Purify the crude material before crystallization, ensure complete removal of solvents, try trituration with a non-polar solvent to induce solidification.[18]
Poor Crystal Quality Cooling rate is too fast, impure material.Decrease the cooling rate, consider re-purifying the material before crystallization.[12]

Conclusion

The synthetic route and protocols described in this application note provide a robust and scalable method for the production of 2-(3-aminocyclohexyl)acetamide hydrochloride. By carefully controlling the critical process parameters and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The analytical methods outlined will ensure that the final product meets the stringent quality requirements of the pharmaceutical industry.

References

  • Szabo-Scandic. (n.d.). Sodium borohydride.
  • European Patent Office. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Thieme. (n.d.). Catalytic Reduction of Nitriles.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Beilstein Journals. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production.
  • PMC. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride.
  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
  • SK pharmteco. (n.d.). Small Molecule Process Development.
  • BenchChem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

Sources

Application Notes & Protocols: The Strategic Integration of 2-(3-Aminocyclohexyl)acetamide Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern therapeutics.[2] Within the medicinal chemist's toolkit, certain molecular fragments, often termed "privileged scaffolds," reappear across multiple successful drugs due to their optimal binding interactions and drug-like properties.[2] The aminocyclohexyl moiety is one such scaffold, prized for its ability to confer potent and selective activity. This document provides an in-depth guide on the application of 2-(3-aminocyclohexyl)acetamide hydrochloride, a versatile building block for introducing this key structural feature into next-generation kinase inhibitors. We will explore its mechanistic significance and provide detailed protocols for its incorporation into inhibitor scaffolds targeting critical oncogenic kinases like Cyclin-Dependent Kinase 12 (CDK12) and Bruton's Tyrosine Kinase (BTK).

The Aminocyclohexyl Moiety: A Scaffold for Specificity and Potency

The effectiveness of a kinase inhibitor is not merely a function of its core heterocycle that binds to the kinase hinge region. The substituents that explore the surrounding hydrophobic pockets and solvent-exposed surfaces are equally critical for achieving high affinity and, crucially, selectivity against the ~500+ kinases in the human kinome.[1]

The 2-(3-aminocyclohexyl)acetamide fragment offers a unique combination of features:

  • Three-Dimensionality: Unlike flat aromatic rings, the cyclohexane chair conformation provides a rigid, three-dimensional scaffold. This allows for precise spatial orientation of substituents to maximize contact with amino acid residues deep within the kinase active site, a region often referred to as the H3 lipophilic pocket.[3]

  • Vectorial Diversity: The cis and trans isomers of the 1,3-substituted cyclohexane ring project the amine and acetamide groups in distinct vectors. This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune the inhibitor's fit within the target kinase.

  • Hydrogen Bonding and Attachment Point: The primary amine is a key functional handle. It frequently serves as a hydrogen bond donor, interacting with the backbone of the kinase hinge region, mimicking the natural interactions of ATP's adenine.[4] Furthermore, it is the primary site for coupling the fragment to the core heterocyclic structure of the inhibitor.

  • Solubility and Further Functionalization: The acetamide group can engage in additional hydrogen bonding and provides a site for further chemical modification to optimize pharmacokinetic properties like solubility or to build out into the solvent-exposed region of the target.[4]

Fig. 1: General binding mode of an aminocyclohexyl-containing kinase inhibitor.

Application Showcase: Building Advanced Kinase Inhibitors

The aminocyclohexyl scaffold is a validated component in inhibitors targeting several important kinase families. Below, we detail its application in the synthesis of inhibitors for CDK12 and BTK, demonstrating its versatility.

Kinase Target FamilyRepresentative Compound ClassKey Structural Contribution of Aminocyclohexyl MoietyAuthoritative Reference
CDK12 / CDK13 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylureasProvides the crucial linker between the hinge-binding aminopyridine and the arylurea group, with the trans geometry being critical for activity.Masuda et al. (2018)[4]
FLT3 2,6,9-trisubstituted purinesThe N2-(4-Amino-cyclohexyl) group is essential for potent inhibitory activity against FLT3, a key target in Acute Myeloid Leukemia (AML).Krystof et al. (2018)[5]
BTK Tricyclic/Bicyclic pyrazolopyrimidinesFused cyclohexane rings are used to create potent inhibitors that occupy the lipophilic H3 pocket, demonstrating the utility of the carbocycle itself.De Lucca et al. (2017)[3]
Case Study 1: Synthesis of a CDK12 Inhibitor Precursor

Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcription and mRNA processing, and its inhibition is a promising strategy for treating certain cancers.[4] Research has shown that compounds incorporating a trans-diaminocyclohexane linker exhibit potent and selective CDK12 inhibition.[4] The following protocol adapts this principle for the use of 2-(3-aminocyclohexyl)acetamide hydrochloride in a nucleophilic aromatic substitution (SNAr) reaction.

Fig. 2: Workflow for the synthesis of a CDK12 inhibitor precursor.
Case Study 2: Synthesis of a Covalent BTK Inhibitor

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell signaling, and its inhibition is a clinically validated strategy for treating B-cell malignancies.[6][7] The approved drug Ibrutinib is a covalent inhibitor that uses an acrylamide "warhead" to irreversibly bind to Cys481 in the BTK active site.[2][8] The aminocyclohexyl scaffold can be used in place of Ibrutinib's piperidine ring to create novel covalent inhibitors. The final and most critical step is the acylation of the amine with acryloyl chloride.

G start Start Materials: - Pyrazolopyrimidine-cyclohexylacetamide intermediate - Acryloyl Chloride - Et₃N, Anhydrous THF setup 1. Reaction Setup Dissolve intermediate and Et₃N in THF. Cool to 0°C under N₂ atmosphere. start->setup addition 2. Slow Addition Add acryloyl chloride solution dropwise while maintaining temperature at 0°C. setup->addition reaction 3. Acylation Reaction Stir at room temperature. Monitor by TLC for product formation. addition->reaction workup 4. Workup Filter triethylammonium salts. Concentrate filtrate under reduced pressure. reaction->workup purify 5. Purification Purify crude product via silica gel chromatography. workup->purify product Final Product: Covalent BTK Inhibitor purify->product

Fig. 3: Workflow for the final acylation step of a covalent BTK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(3-((5-cyanopyridin-2-yl)amino)cyclohexyl)acetamide (CDK12 Precursor)

This protocol describes the coupling of the aminocyclohexyl fragment to a representative pyridine core.

Materials:

  • 2-(3-Aminocyclohexyl)acetamide hydrochloride (1.0 eq)

  • 6-Fluoronicotinonitrile (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 10 mL microwave vial, add 2-(3-aminocyclohexyl)acetamide hydrochloride (e.g., 207 mg, 1.0 mmol), 6-fluoronicotinonitrile (128 mg, 1.05 mmol), and anhydrous NMP (4 mL).

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) to the stirring suspension. The hydrochloride salt should dissolve.

    • Causality Note: DIPEA is a non-nucleophilic, sterically hindered base. It effectively neutralizes the HCl salt to free the primary amine for reaction without competing in the SNAr reaction or reacting with the acetamide group.

  • Heating and Reaction: Seal the vial and heat the mixture to 120 °C for 12-18 hours.

    • Self-Validation: Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS or TLC (e.g., using 10% Methanol in Dichloromethane as eluent) to confirm the consumption of the starting materials.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and EtOAc (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ (20 mL) and brine (20 mL).

    • Causality Note: The NaHCO₃ wash removes any remaining acidic impurities or excess NMP. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Acylation with Acryloyl Chloride (Covalent BTK Inhibitor Final Step)

This protocol details the final step in synthesizing a covalent inhibitor, starting from a hypothetical pyrazolopyrimidine-cyclohexylacetamide intermediate.

Materials:

  • (3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexyl)acetamide (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrazolopyrimidine intermediate (e.g., 482 mg, 1.0 mmol) and TEA (0.21 mL, 1.5 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality Note: This step is critical. Acryloyl chloride is highly reactive and prone to polymerization. Cooling the reaction mixture controls its reactivity and minimizes side product formation.

  • Reagent Addition: In a separate flask, prepare a dilute solution of acryloyl chloride (0.09 mL, 1.1 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The product should have a different Rf value than the starting amine.[8]

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate.

  • Concentration: Rinse the filter cake with a small amount of THF and concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes or MeOH in DCM) to afford the final covalent inhibitor.

Conclusion and Future Directions

2-(3-Aminocyclohexyl)acetamide hydrochloride and its derivatives are powerful and versatile building blocks in modern kinase inhibitor design. The inherent three-dimensionality of the cyclohexane ring, combined with the strategic placement of reactive and hydrogen-bonding groups, provides a robust platform for developing inhibitors with high potency and selectivity. The protocols detailed herein demonstrate its utility in both reversible (SNAr coupling) and irreversible (acylation) inhibitor synthesis paradigms.

Looking forward, the aminocyclohexyl scaffold is poised for integration into more advanced therapeutic modalities. Its ability to serve as a rigid linker makes it an ideal component for designing Proteolysis-Targeting Chimeras (PROTACs), where it can be used to connect a kinase-binding warhead to an E3 ligase ligand, leading to targeted protein degradation instead of just inhibition.[9] The continued application of such validated structural motifs will undoubtedly accelerate the discovery of next-generation targeted therapies.

References

  • Chen, S., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 234. Available at: [Link]

  • Masuda, T., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7216–7231. Available at: [Link]

  • PATENT APPLICATION PUBLICATION. (n.d.). Process For The Preparation Of Ibrutinib And Impurities Thereof. QuickCompany. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646998B - Synthesis method of ibrutinib.
  • Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.
  • Kryštof, V., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(10), 4543-4557. Available at: [Link]

  • Lee, K., et al. (2022). Discovery of indirubin-3'-aminooxy-acetamide derivatives as potent and selective FLT3/D835Y mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 240, 114578. Available at: [Link]

  • Google Patents. (n.d.). WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application.
  • Adam, Z., & Imoukh, A. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Biomedicine & Pharmacotherapy, 165, 115161. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. Retrieved from [Link]

  • Montanari, M., & Capdeville, R. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7481. Available at: [Link]

  • Google Patents. (n.d.). WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof.
  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: A new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338. Available at: [Link]

  • Google Patents. (n.d.). WO2010026121A1 - Bicyclic kinase inhibitors.
  • De Lucca, G. V., et al. (2017). Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters, 8(5), 525–530. Available at: [Link]

  • Zender, M., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-28. Available at: [Link]

  • PubChem. (n.d.). Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2. Retrieved from [Link]

  • Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. Available at: [Link]

  • Lebedev, A., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(15), 12010. Available at: [Link]

  • Ward, R. A., & Kettle, J. G. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109–1123. Available at: [Link]

  • Palomba, M. L., & Ruan, J. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1063. Available at: [Link]

  • Shin, Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase. Molecules, 25(21), 5026. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 2-(3-Aminocyclohexyl)acetamide;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Acetamide Derivative

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[1][2][3] This document provides a detailed guide for the initial in vitro characterization of a novel compound, 2-(3-Aminocyclohexyl)acetamide;hydrochloride. Given its structural features, this compound is a candidate for interaction with various biological targets, particularly G-protein coupled receptors (GPCRs), a common target class for structurally related molecules.[4][5]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a strategic workflow and detailed protocols to determine the binding affinity and functional activity of this novel compound. To illustrate these methodologies, we will use the ghrelin receptor (GHS-R1a), a well-characterized GPCR, as an exemplary target system. The principles and protocols described herein are broadly applicable to the study of ligand-GPCR interactions.

Strategic Workflow for Compound Characterization

The initial characterization of a novel compound like 2-(3-Aminocyclohexyl)acetamide;hydrochloride involves a tiered approach. The primary objective is to ascertain if the compound interacts with a specific target and to elucidate the nature of that interaction. Our proposed workflow consists of two main stages: a binding assay to confirm physical interaction and a functional assay to determine the biological consequence of that binding.

G_1 cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Outcomes A Compound 2-(3-Aminocyclohexyl)acetamide;hydrochloride B Radioligand Binding Assay A->B Test Compound C Determine Binding Affinity (Ki) B->C Data Analysis D Calcium Mobilization Assay C->D Compound with confirmed binding E Characterize Mode of Action (Agonist, Antagonist, Inverse Agonist) D->E Data Analysis F Pharmacological Profile E->F

Figure 1: A streamlined workflow for the in vitro characterization of a novel compound.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if 2-(3-Aminocyclohexyl)acetamide;hydrochloride binds to the target receptor (e.g., GHS-R1a) and to quantify its binding affinity (Ki).

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [125I]-Ghrelin) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[6][7]

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., CHO-GHSR62 or HEK293-GHSR cells).[6][8]

  • Radioligand: [125I]-Ghrelin.

  • Test Compound: 2-(3-Aminocyclohexyl)acetamide;hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 1 µM unlabeled ghrelin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and a vacuum manifold .

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(3-Aminocyclohexyl)acetamide;hydrochloride in assay buffer. The concentration range should typically span from 10-10 M to 10-4 M.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding wells: 50 µL assay buffer, 50 µL [125I]-Ghrelin (at a final concentration near its Kd), and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB) wells: 50 µL unlabeled ghrelin (1 µM final concentration), 50 µL [125I]-Ghrelin, and 100 µL of cell membrane suspension.

    • Test Compound wells: 50 µL of each dilution of 2-(3-Aminocyclohexyl)acetamide;hydrochloride, 50 µL [125I]-Ghrelin, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundIC50 (nM)Ki (nM)
Unlabeled Ghrelin (Control)5.22.5
2-(3-Aminocyclohexyl)acetamide;HCl850412

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To determine the functional activity of 2-(3-Aminocyclohexyl)acetamide;hydrochloride at the GHS-R1a, a Gq-coupled receptor. This assay will classify the compound as a potential agonist, antagonist, or inverse agonist.

Principle: Activation of the GHS-R1a leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+) stores.[9] This change in intracellular Ca2+ concentration can be measured using a calcium-sensitive fluorescent dye. An agonist will induce a Ca2+ response, an antagonist will block the response of an agonist, and an inverse agonist may decrease the basal Ca2+ signal.[8]

Materials:

  • Cell Line: A cell line stably expressing the human GHS-R1a (e.g., CHO-GHSR62).[6]

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-transport inhibitor to prevent dye leakage from the cells (optional but recommended).

  • Agonist Control: Ghrelin.

  • Antagonist Control: A known GHS-R1a antagonist (e.g., [D-Lys-3]-GHRP-6).[6]

  • Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm) and an injection system.

Procedure:

Part A: Agonist Mode

  • Cell Plating: Plate the GHS-R1a expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.

  • Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: Inject a serial dilution of 2-(3-Aminocyclohexyl)acetamide;hydrochloride (or ghrelin as a control) into the wells and continue to measure the fluorescence intensity for 2-3 minutes. The response is typically a rapid increase in fluorescence followed by a slow decay.

Part B: Antagonist Mode

  • Follow steps 1-3 as in Part A.

  • Pre-incubation: Add a serial dilution of 2-(3-Aminocyclohexyl)acetamide;hydrochloride to the wells and incubate for 15-30 minutes.

  • Measurement and Agonist Addition: Place the plate in the reader and measure baseline fluorescence. Inject a fixed concentration of ghrelin (typically the EC80 concentration) and measure the resulting fluorescence change.

Data Analysis:

  • Agonist Mode: Calculate the change in fluorescence (Peak - Baseline). Plot this response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the response to the fixed concentration of ghrelin against the log concentration of the test compound. This will generate an inhibitory dose-response curve, from which an IC50 can be determined.

G_2 cluster_pathway GHS-R1a Signaling Pathway Ligand Ghrelin (Agonist) Receptor GHS-R1a Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_Store ER Ca2+ Store IP3->Ca_Store binds to IP3R Ca_Signal [Ca2+]i ↑ Ca_Store->Ca_Signal releases Ca2+

Figure 2: Simplified signaling pathway of the GHS-R1a receptor activation leading to calcium mobilization.

Interpreting the Results:

ObservationInterpretation
Compound induces a dose-dependent increase in Ca2+.Agonist
Compound has no effect on its own but dose-dependently inhibits the Ca2+ response to ghrelin.Antagonist
Compound dose-dependently decreases the basal Ca2+ signal.Inverse Agonist
Compound has no effect in either mode.Not active at this target/pathway

Conclusion and Forward Look

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-(3-Aminocyclohexyl)acetamide;hydrochloride. By systematically assessing its binding affinity and functional effects at a representative GPCR, researchers can rapidly determine its potential as a bioactive molecule. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of other receptors and progression into more complex cell-based and in vivo models to establish a comprehensive pharmacological profile.

References

  • In vitro selection of a peptide antagonist of growth hormone secretagogue receptor using cDNA display - PMC. (n.d.).
  • In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution. (2024, August 10).
  • 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide - PubChem. (n.d.). NIH.
  • Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC. (n.d.).
  • Development of a ghrelin receptor inverse agonist for positron emission tomography. (2021, March 2).
  • Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. (2022, February 14).
  • What is Acetamide used for? - Patsnap Synapse. (2024, June 14).
  • Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. (n.d.).
  • Highly selective kappa-opioid analgesics. 2. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives. (n.d.). PubMed.
  • 2-Amino-N-cyclohexyl-acetamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis and analgesic activity of some acetamide derivatives. (2011, June 10). AVESİS.
  • Acetamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. (n.d.). PubMed.
  • Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. (2013, November 15).
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. (n.d.). Benchchem.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. (n.d.).
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.).
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1).
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 15). Frontiers.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in the Synthesis of Chiral Aminocyclohexyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing chiral aminocyclohexyl acetamides (e.g., kappa-opioid receptor agonists like U-50488, spiradoline analogues, and highly selective chiral catalysts). Maintaining enantiomeric excess (ee) and diastereomeric purity during these syntheses is notoriously challenging. This portal provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent stereochemical degradation.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a U-50488 analogue starting from a chiral 2-aminocyclohexanone intermediate. Why is my enantiomeric excess (ee) so low before I even reach the amide coupling step? A1: The loss of chiral integrity at this stage is almost certainly due to base-catalyzed or thermal epimerization. Alpha-aminoketones, such as 2-(pyrrolidin-1-yl)cyclohexanone, are highly prone to enolization because the alpha-proton is relatively acidic. When the ketone enolizes, the stereocenter is temporarily lost to a planar achiral intermediate. Solution: Avoid isolating the chiral ketone. Instead, utilize Dynamic Kinetic Resolution (DKR) during the asymmetric hydrogenation step. Using chiral spiro ruthenium catalysts (e.g., RuCl2[SDP][diamine]), the rapidly racemizing ketone can be quantitatively converted into the desired (1R,2S)-amino alcohol with >99% ee.

Q2: My chiral aminocyclohexane intermediate is enantiopure, but I observe significant racemization during the amide coupling step with a chiral phenylacetic acid derivative. What is the mechanism? A2: This is a classic case of oxazolone-mediated racemization. When the chiral carboxylic acid is activated by a standard coupling reagent (e.g., HBTU or DCC), the carbonyl carbon becomes highly electrophilic. The adjacent amide or acetyl oxygen can attack it intramolecularly, forming a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic and easily abstracted by the tertiary amine base (like DIPEA) used in the reaction, leading to a planar, achiral enolate that subsequently reacts with your amine to form a racemic product.

Q3: Which coupling reagents offer the best suppression of racemization for sterically hindered aminocyclohexyl substrates? A3: For highly sensitive substrates, traditional uronium salts (HBTU/HATU) are suboptimal due to their reliance on excess base. We recommend:

  • DEPBT: Forms a highly reactive HODhbt ester but strictly controls the chiral integrity of the intermediate, suppressing oxazolone formation[1].

  • Ynamides: A novel class of coupling reagents that require extremely mild conditions, no basic co-reagents, and exhibit zero detectable racemization during the activation of chiral carboxylic acids[2].

  • EDC / Oxyma: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly efficient additive that suppresses racemization better than HOBt and enhances coupling rates[1].

Troubleshooting Workflow

When dealing with a racemic final product, it is critical to isolate whether the stereocenter was lost during the preparation of the amine or the activation of the acid.

G Start Issue: Low ee in Final Acetamide CheckAmine Analyze Amine Intermediate ee Start->CheckAmine AmineLow Low ee: Epimerization during Resolution/Synthesis CheckAmine->AmineLow ee < 98% AmineHigh High ee: Racemization during Amide Coupling CheckAmine->AmineHigh ee > 98% FixAmine Implement CAL-B Enzymatic Resolution or DKR AmineLow->FixAmine FixCoupling Switch to DEPBT, Oxyma, or Ynamide Reagents AmineHigh->FixCoupling

Troubleshooting workflow for identifying and resolving racemization sources.

Mechanistic Insights: The Oxazolone Pathway

Understanding the causality of racemization allows for better experimental design. The diagram below illustrates the self-sabotaging pathway that occurs when standard coupling reagents are used with susceptible chiral acids.

G A Chiral Carboxylic Acid B Activated Acid Intermediate A->B Coupling Reagent C Oxazolone (Chiral) B->C Intramolecular Attack E Desired Chiral Amide B->E Amine (Fast) D Achiral Enolate (Planar) C->D Base (Deprotonation) F Racemic Amide D->F Amine (Loss of ee)

Mechanistic pathway of oxazolone-mediated racemization during amide coupling.

Data Presentation: Coupling Reagent Comparison

To optimize your specific workflow, consult the table below summarizing the performance of various coupling systems when synthesizing sterically hindered, chiral aminocyclohexyl acetamides.

Coupling ReagentAdditiveBase Required?Typical Yield (%)Racemization RiskOptimal Use Case
HBTU / HATU HOBtYes (Excess DIPEA)85–95%High Non-chiral acids; unhindered amines. Avoid for sensitive stereocenters.
EDC OxymaMinimal / None90–98%Low General chiral amide synthesis. Oxyma outperforms HOBt in suppressing epimerization[1].
DEPBT NoneYes (DIPEA)80–90%Very Low Highly prone-to-racemization substrates. Maintains chiral integrity via HODhbt ester[1].
Ynamides NoneNo85–95%None Detected Base-sensitive substrates. Atom-economical and operates under extremely mild conditions[2].
Validated Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling the reaction environment and eliminating the causal factors of racemization (excess base, thermal stress, non-selective chemical resolution), you ensure high enantiomeric fidelity.

Protocol A: Enzymatic Kinetic Resolution of trans-2-(Pyrrolidin-1-yl)cyclohexanamine

Chemical resolution of diamines often requires multiple recrystallizations that can degrade yield and ee. Using Candida antarctica Lipase B (CAL-B) provides a highly enantioselective, mild alternative for U-50488 intermediates[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of racemic trans-2-(pyrrolidin-1-yl)cyclohexanamine in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 5.0 equivalents (50.0 mmol) of ethyl acetate. This serves as both the acyl donor and a co-solvent.

  • Enzyme Introduction: Add 100 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm). Causality Note: CAL-B strictly obeys Kazlauskas' rule, preferentially acetylating the (1R,2R) isomer due to the steric constraints of the enzyme's active site, leaving the (1S,2S) amine untouched[3].

  • Monitoring: Monitor the reaction via chiral GC. Stop the reaction exactly at 50% conversion (typically 12–24 hours).

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Extract the organic layer with 1M HCl to partition the unreacted (1S,2S)-amine into the aqueous phase, leaving the (1R,2R)-acetamide in the organic phase.

Protocol B: Racemization-Free Amide Coupling using DEPBT

When coupling a chiral carboxylic acid to the resolved aminocyclohexane, DEPBT prevents the formation of the problematic oxazolone intermediate[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve 1.0 mmol of the chiral carboxylic acid and 1.1 mmol of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in 10 mL of anhydrous THF. Cool to 0°C.

  • Base Addition: Dropwise, add 2.0 mmol of DIPEA. Stir for 30 minutes at 0°C. Causality Note: The low temperature and the specific reactivity of DEPBT ensure the formation of the HODhbt active ester without triggering alpha-deprotonation[1].

  • Amine Coupling: Add 1.05 mmol of the enantiopure aminocyclohexyl derivative (e.g., from Protocol A) dissolved in 2 mL of THF.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 5% citric acid, brine, and dry over Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography.

References
  • Zhao, J. et al. "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society, 2016. 2

  • Li, H. et al. "DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative." Luxembourg Bio Technologies, 1999. 1

  • Zhou, Q.-L. et al. "Aldrichimica Acta 48.2: Asymmetric hydrogenation of racemic α-substituted aldehydes and ketones via DKR." Sigma-Aldrich, 2015.

  • Gotor-Fernández, V. et al. "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic, 2006. 3

Sources

Technical Support Center: A Guide to Removing Residual Solvents from 2-(3-Aminocyclohexyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of residual solvents from 2-(3-Aminocyclohexyl)acetamide hydrochloride (CAS No. 2416233-62-8).[1] Given its nature as a polar, non-volatile hydrochloride salt, this active pharmaceutical ingredient (API) presents unique challenges that require a systematic and scientifically grounded approach to purification.

This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt these methods to your specific experimental context and meet stringent regulatory requirements.

Section 1: The Regulatory Framework - Understanding the "Why"

Before addressing the "how," it is crucial to understand the regulatory landscape that governs residual solvents. The primary goal is to ensure patient safety, as residual solvents offer no therapeutic benefit.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual solvents so critical in pharmaceutical development? A: The removal of residual solvents is mandated by global regulatory bodies to ensure patient safety and product quality.[2][3] Organic volatile chemicals used in API synthesis are not completely removed by standard manufacturing processes and can pose toxicity risks.[2][5] The International Council for Harmonisation (ICH) guideline Q3C provides a framework for acceptable limits of these solvents to protect patients from potential adverse effects.[6][7]

Q2: How does the ICH classify residual solvents? A: The ICH Q3C guideline categorizes solvents into three classes based on their risk to human health[4][7]:

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards. Their use should be avoided unless strongly justified in a risk-benefit assessment.[2][4][8]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[4] Their levels in the final drug product are restricted according to their Permitted Daily Exposure (PDE).[5]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and have higher acceptable limits. For these solvents, manufacturers must demonstrate that levels are as low as reasonably achievable.[7]

Q3: What are the typical concentration limits I should be targeting? A: The limits depend on the solvent's class and the maximum daily dose of the drug product.[3] The ICH provides two primary options for setting limits for Class 2 solvents.[2][4] Option 1 provides a straightforward concentration limit in parts per million (ppm).

Table 1: Selected ICH Q3C Solvent Classifications and Option 1 Concentration Limits

Solvent Class Concentration Limit (ppm)
Benzene 1 2
Carbon Tetrachloride 1 4
Methanol 2 3000
Acetonitrile 2 410
Dichloromethane 2 600
N,N-Dimethylformamide (DMF) 2 880
Ethanol 3 5000
Acetone 3 5000
Ethyl Acetate 3 5000

(This is an abbreviated list. Please refer to the full ICH Q3C (R9) guideline for a comprehensive list.)[6]

Section 2: Initial Assessment and Method Selection

The physicochemical properties of 2-(3-Aminocyclohexyl)acetamide hydrochloride—a polar, likely crystalline solid with a propensity for hydrogen bonding—dictate the strategy for solvent removal. High polarity can lead to strong interactions with polar solvents, making them difficult to remove.

Decision Workflow for Initial Drying Strategy

The following workflow provides a logical pathway for selecting an appropriate primary drying technique.

Solvent Removal Workflow Start Start: API wet cake (2-(3-Aminocyclohexyl)acetamide HCl) IdentifySolvent Identify Residual Solvent(s) (e.g., Ethanol, Water, DMF) Start->IdentifySolvent SolventProps Assess Solvent Properties: - Boiling Point - Polarity - ICH Class IdentifySolvent->SolventProps API_Stability Assess API Thermal Stability (TGA, DSC, known data) SolventProps->API_Stability Decision1 Is the solvent high-boiling (>100°C)? API_Stability->Decision1 Decision2 Is the API thermally sensitive? Decision1->Decision2 No Slurry Advanced Method: Solvent Slurry / Displacement Decision1->Slurry Yes VacOven Standard Method: Vacuum Oven Drying Decision2->VacOven No Lyophilization Alternative Method: Lyophilization Decision2->Lyophilization Yes Analysis Verify with HS-GC (ICH Limit Met?) VacOven->Analysis Lyophilization->Analysis Slurry->Analysis

Caption: Initial decision workflow for selecting a solvent removal method.

Section 3: Troubleshooting Guide - Common Scenarios

This section addresses specific issues you may encounter during the drying process in a practical question-and-answer format.

Scenario 1: Removing Common, Low-to-Medium Boiling Point Solvents (e.g., Ethanol, Methanol, Acetone)

Q: My API, isolated from an ethanol crystallization, still contains >5000 ppm of ethanol after filtration and brief air drying. What is the standard next step? A: The most direct and common method is Vacuum Oven Drying .[9][10] By reducing the ambient pressure, you lower the solvent's boiling point, allowing for rapid evaporation at a temperature that will not degrade your API.[11] This minimizes the risk of thermal degradation.[10]

Protocol: Standard Vacuum Oven Drying
  • Preparation: Spread the crystalline API powder in a thin, even layer on a clean glass or stainless-steel tray. A thin layer maximizes the surface area, accelerating evaporation.

  • Loading: Place the tray in the vacuum oven.

  • Vacuum Application: Seal the oven and begin to apply vacuum. A target pressure of <1 mbar is often effective. Ensure the vacuum is applied slowly to prevent the powder from being aspirated.

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature to a point that is safe for the API (e.g., 40-60°C). This temperature should be well below the compound's melting or decomposition point.

  • Drying: Dry for 12-24 hours. The duration is empirical and should be validated.

  • Cooling & Release: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing vacuum while the product is hot can cause it to rapidly absorb moisture from the incoming air.

  • Verification: Submit a sample for residual solvent analysis via Headspace Gas Chromatography (HS-GC).[12]

Q: I've dried my sample in a vacuum oven for 24 hours, but the ethanol level is still stubbornly high (~1500 ppm). What can I do to improve this? A: This indicates that solvent molecules may be trapped within the crystal lattice or strongly adsorbed to the surface. Consider the following optimization steps:

  • Increase Temperature: If your API is stable at higher temperatures, a modest increase (e.g., by 10°C) can provide the energy needed for solvent molecules to escape. Always confirm thermal stability first.

  • Introduce a Nitrogen Bleed: A slow sweep with an inert gas like nitrogen can be more effective than a static high vacuum.[13] The flowing gas helps to carry solvent vapors away from the product surface, shifting the equilibrium toward further evaporation.

  • Grind the Sample: If the crystal size is large, gently grinding the material (if it doesn't change the solid form) can break open solvent inclusions and reduce the diffusion path length for trapped solvent. Re-dry under the optimized conditions after grinding.

Scenario 2: Tackling High-Boiling Point Solvents (e.g., DMF, DMSO)

Q: My synthesis used DMF, and I cannot remove it to below the 880 ppm ICH limit using a vacuum oven. What should I do? A: High-boiling point solvents are notoriously difficult to remove due to their low vapor pressure. Elevated temperatures are often required, which can risk API degradation. In this case, you must turn to more advanced techniques like Lyophilization or Solvent Slurry/Displacement .

  • Lyophilization (Freeze-Drying): This technique is ideal for heat-sensitive compounds.[14][15] It involves freezing the product and removing the solvent via sublimation (solid-to-gas transition) under a deep vacuum.[14] While typically used for water, it can be adapted for certain organic solvents. The key first step is to dissolve the API in a suitable solvent (like water or tert-butanol) that can be easily lyophilized, ensuring the problematic high-boiling solvent is also in solution.

  • Solvent Slurry/Displacement: This is often the most practical method. The principle is to wash or "displace" the trapped high-boiling solvent with a more volatile, less toxic "anti-solvent" in which the API is insoluble.[16][17]

Protocol: Solvent Slurry/Displacement for DMF Removal
  • Anti-Solvent Selection: Choose a volatile, Class 3 solvent in which your API has very low solubility (e.g., Ethyl Acetate, Acetone, or Heptane).

  • Slurrying: In a clean vessel, suspend the DMF-wet API in the chosen anti-solvent (use approximately 10 volumes, e.g., 10 mL of solvent per 1 g of API).

  • Agitation: Stir the slurry at room temperature for 1-2 hours. The DMF will partition out of the solid phase and into the liquid anti-solvent.

  • Filtration: Collect the API by filtration.

  • Washing: Wash the filter cake with fresh, cold anti-solvent to remove any remaining traces of the DMF-laden mother liquor.

  • Drying: Dry the resulting solid using the standard vacuum oven protocol described previously to remove the volatile anti-solvent. This is now a much easier task than removing the original DMF.

  • Verification: Confirm removal of both the original (DMF) and the displacement (e.g., Ethyl Acetate) solvents via HS-GC.

Section 4: Advanced Troubleshooting Workflow

When standard methods fail to reduce solvent levels to below the required ICH limits, a more advanced approach is necessary. This workflow illustrates the escalation path.

Advanced Troubleshooting Start Start: HS-GC result > ICH Limit after Standard Vac Oven Drying Optimize Optimize Drying Parameters: - Increase Temperature (if stable) - Increase Time - Add N2 Bleed Start->Optimize Analyze1 Re-analyze via HS-GC Optimize->Analyze1 Grind Consider Physical Change: Gentle Grinding or Milling Analyze1->Grind Fail Success Success: Solvent < ICH Limit Analyze1->Success Pass Analyze2 Re-dry and Analyze Grind->Analyze2 Displacement Chemical Displacement: Solvent Slurry / Wash with Anti-Solvent Analyze2->Displacement Fail Analyze2->Success Pass Analyze3 Re-dry and Analyze Displacement->Analyze3 Lyo Final Option (if heat sensitive): Dissolve in suitable solvent and Lyophilize Analyze3->Lyo Fail Analyze3->Success Pass Lyo->Success Fail Consult Process Chemist: Re-evaluate crystallization step Lyo->Fail

Caption: Workflow for troubleshooting persistent residual solvents.

Section 5: Verification - The Importance of Analytical Testing

Effective solvent removal is meaningless without proper analytical verification. All drying processes must be validated to prove they consistently reduce solvents to the required levels.

Q: How do I definitively prove that the residual solvent content is below the ICH limit? A: The industry-standard and pharmacopeia-recommended method is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[12][18][19]

  • Why Headspace? In HS-GC, the solid API sample is placed in a sealed vial and heated.[12] This drives the volatile residual solvents into the vapor phase (the "headspace") above the solid. A sample of this vapor is then injected into the gas chromatograph. This is the ideal technique because it prevents the non-volatile API from contaminating and ultimately damaging the GC system.[12]

  • Why GC-FID? Gas chromatography separates the different volatile solvents based on their boiling points and interaction with the GC column. The Flame Ionization Detector (FID) is excellent for quantifying organic molecules.[18] For unknown peaks, a Mass Spectrometry (MS) detector can be used for identification.[12][20]

The analytical method itself must be validated according to ICH Q2 guidelines to ensure it is accurate, precise, specific, and linear for the solvents .

References
  • ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Scribd. ICH Q3C Guidelines for Residual Solvents. [Link]

  • ICH. (2021). impurities: guideline for residual solvents q3c(r8). [Link]

  • ICH. (2018). impurities: guideline for residual solvents q3c(r7). [Link]

  • Eurofins Scientific. (2024). Guide to Residual Solvents Analysis - Methods & Best Practices. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Residual Solvent Testing Methods. [Link]

  • Tiei. API Reaction Solution. [Link]

  • ExperimentLyophilize Documentation. (2025). [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]

  • Zamann Pharma Support GmbH. API Purification. [Link]

  • Urban, J., et al. (2019). A Versatile Method of Ambient-Temperature Solvent Removal. PMC - NIH. [Link]

  • Despatch. (2024). Drug Formulation and The Crucial Role of Laboratory Ovens. [Link]

  • CQM. Lyophilization. [Link]

  • Thermcraft. (2020). Industrial Drying Ovens for Pharmaceuticals. [Link]

  • MDPI. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. [Link]

  • Google Patents. Method of lyophylization to reduce solvent content and enhance product recovery.
  • ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]

  • PharmTech. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • Pharmaceutical Technology. (2020). Advancing Understanding of a Traditional Technique. [Link]

  • Reddit. (2024). Removing residual solvent from Oils Tips. [Link]

  • Torontech. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Chemistry LibreTexts. (2022). 5.6A: Overview of Rotary Evaporation. [Link]

  • ICH. (2019). impurities: guideline for residual solvents q3c(r6). [Link]

  • USP-NF. (2007). (467) RESIDUAL SOLVENTS. [Link]

  • Agilent. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. [Link]

  • Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.

Sources

Technical Support Center: Troubleshooting & Stability Optimization for 2-(3-Aminocyclohexyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling bifunctional molecules like 2-(3-Aminocyclohexyl)acetamide hydrochloride requires a rigorous understanding of their physicochemical properties. This compound presents unique formulation challenges due to the presence of both an aliphatic primary amine (stabilized as a hydrochloride salt) and a primary amide group.

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure the structural integrity of your compound during in vitro and in vivo workflows.

Core Stability Profile & Degradation Pathways

The stability of 2-(3-Aminocyclohexyl)acetamide hydrochloride in solution is governed by a delicate balance between pH, temperature, and atmospheric exposure. The molecule is susceptible to two primary degradation vectors: Amide Hydrolysis and Free-Base Reactivity .

G A 2-(3-Aminocyclohexyl)acetamide HCl (Stable Salt Form) B Amide Hydrolysis (pH < 3 or pH > 8) A->B Aqueous Conditions D Free Base Formation (pH > 8.5) A->D Deprotonation C 2-(3-Aminocyclohexyl)acetic acid + NH4+ B->C Cleavage E Carbamate Formation (Reaction with CO2) D->E Atmospheric Exposure F Nucleophilic Side Reactions (Dimerization/Oxidation) D->F High Temp / Concentration

Fig 1: Primary degradation pathways of 2-(3-Aminocyclohexyl)acetamide HCl in aqueous environments.

Frequently Asked Questions (FAQs)

Q: Why does my solution lose potency over time when dissolved in standard PBS (pH 7.4) at room temperature? A: The loss of potency is driven by the hydrolysis of the primary amide group. Amides undergo hydrolysis in aqueous solutions following a U-shaped pH-rate profile, meaning they are most stable in mildly acidic conditions and highly susceptible to specific-base and specific-acid catalysis[1],[2]. While pH 7.4 is physiological, it sits on the alkaline slope of this stability curve. At 25°C in PBS, water-catalyzed and early base-catalyzed hydrolysis slowly cleaves the amide into 2-(3-aminocyclohexyl)acetic acid and ammonia[2]. To prevent this, stock solutions should be buffered at a lower pH (5.5) and kept on ice during active use.

Q: I adjusted the pH of my solution to 9.5 to match my assay conditions, but the solution turned cloudy. What is the mechanism behind this? A: The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated ( −NH3+​ ), rendering it highly water-soluble. The pKa of this aliphatic cycloalkylamine is approximately 10.0 to 10.5. By raising the pH to 9.5, you approach its pKa, converting a significant molar fraction of the salt into the uncharged, lipophilic free base[3]. This free base has drastically lower aqueous solubility, leading to precipitation. Furthermore, the deprotonated primary amine is highly nucleophilic and will rapidly react with dissolved atmospheric CO2​ to form insoluble carbamates.

Q: How should I design long-term stability studies for this compound? A: When designing stability studies for regulatory or long-term internal validation, it is critical to adhere to ICH Q1A(R2) guidelines[4]. Accelerated testing (40°C ± 2°C / 75% RH ± 5% RH for 6 months) is highly recommended. For this specific compound, accelerated conditions will rapidly expose vulnerabilities in the solid-state hydrochloride salt, specifically moisture-induced localized hydrolysis if the container closure system is compromised[4].

Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the kinetic stability of the compound across various common laboratory conditions.

Table 1: Stability Matrix of 2-(3-Aminocyclohexyl)acetamide HCl (10 mg/mL)

pHTemperatureBuffer SystemEstimated t1/2​ Primary Degradation Mechanism
2.0 25°C0.1 M HCl< 48 hoursSpecific-acid catalyzed amide hydrolysis
5.5 4°C50 mM MES> 6 months None (Optimal Stability Zone)
7.4 37°C1x PBS~14 daysWater-catalyzed hydrolysis / Trace oxidation
9.5 25°C50 mM Borate< 24 hoursBase-catalyzed hydrolysis & Free base precipitation

Standard Operating Procedure: Stock Solution Preparation

To ensure absolute reproducibility, your formulation protocol must be a self-validating system . The following methodology leverages the causality of the molecule's degradation pathways to create a highly stable 50 mM stock solution.

Objective: Formulate an aqueous stock that prevents both amide hydrolysis and amine deprotonation. Causality: By buffering at pH 5.5, we keep the amine fully protonated (preventing nucleophilic side reactions) and sit at the exact nadir of the amide hydrolysis pH-rate profile.

Step-by-Step Methodology
  • Solvent Degassing:

    • Sparge ultra-pure water (18.2 MΩ·cm) with nitrogen gas for 15 minutes.

    • Scientific Rationale: Removing dissolved CO2​ prevents carbamate formation upon any localized pH shifts, and removing O2​ minimizes trace oxidative degradation of the amine.

  • Buffer Formulation:

    • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer using the degassed water.

    • Adjust the pH to exactly 5.5 using 1N HCl.

    • Critical Note: Avoid using NaOH for pH adjustment if your downstream assays are sensitive to sodium ion interference.

  • Dissolution:

    • Weigh the 2-(3-Aminocyclohexyl)acetamide hydrochloride powder.

    • Slowly add the powder to the chilled (4°C) MES buffer to achieve a 50 mM concentration. Stir gently with a magnetic bar to avoid aeration.

  • System Validation (Mandatory Step):

    • Immediately withdraw a 10 µL aliquot, dilute to 1 mM, and run a baseline RP-HPLC (C18 column, UV detection at 210 nm).

    • Scientific Rationale: This establishes the t=0 purity profile and quantifies the exact starting concentration, serving as the baseline for all future stability self-validation.

  • Sterilization & Storage:

    • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Aliquot into sterile, amber low-bind microcentrifuge tubes to prevent photolytic degradation.

    • Flash-freeze the aliquots in liquid nitrogen and transfer to -20°C for long-term storage.

References[4] Q1A(R2) Guideline - ICH. Source: ich.org. URL: https://www.ich.org/page/quality-guidelines[1] Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Source: uspto.gov. URL:https://pdfpiw.uspto.gov/.piw?Docid=10350185[3] Cyclic Voltammetry as a New Approach for the Determination of Solubility of Aliphatic Amines in Water. Source: researchgate.net. URL:https://www.researchgate.net/publication/231502441_Cyclic_Voltammetry_as_a_New_Approach_for_the_Determination_of_Solubility_of_Aliphatic_Amines_in_Water[2] A chemical rationale of drug stability and degradation- An insightful approach. Source: ijcap.in. URL:https://www.ijcap.in/article-details/12093

Sources

Method for monitoring the progress of 2-(3-Aminocyclohexyl)acetamide;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical monitoring of 2-(3-Aminocyclohexyl)acetamide hydrochloride .

As a highly polar aliphatic amine lacking a conjugated π-electron system, this compound presents unique challenges in drug development and synthetic scale-up. Standard analytical techniques often fail to provide accurate in-process controls (IPC) or final purity assessments due to poor retention, peak tailing, and "invisible" UV chromatograms.

This guide is engineered by application scientists to provide you with field-proven, self-validating troubleshooting strategies and methodologies to ensure the scientific integrity of your workflows.

Section 1: Troubleshooting FAQs & Causality

Q1: Why is my product "invisible" on standard HPLC-UV, and how can I accurately quantify it? The Causality: 2-(3-Aminocyclohexyl)acetamide lacks an aromatic ring or extended conjugated double bonds. Consequently, it does not absorb ultraviolet light above the standard mobile phase cutoff (typically 210 nm). Relying on low-wavelength UV introduces massive baseline drift and solvent interference. The Solution: You must decouple detection from optical properties.

  • Charged Aerosol Detection (CAD): CAD nebulizes the column eluent, evaporates the volatile mobile phase, and applies an electrical charge to the residual analyte particles. This provides a universal, mass-proportional response independent of the molecule's chromophore[1][2].

  • Pre-Column Derivatization: If CAD is unavailable, the primary amine can be reacted with a UV-active tag, such as m-Toluoyl Chloride or 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), converting it into a highly UV-active amide derivative[3][4].

Q2: My LC-MS shows severe peak tailing for the final hydrochloride salt. How do I fix this? The Causality: Aliphatic amines possess a highly basic nitrogen atom. On traditional reversed-phase C18 columns, this nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-OH) on the silica support. Furthermore, the hydrochloride salt matrix can cause localized pH shifts in the column, exacerbating the tailing. The Solution:

  • Stationary Phase: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an amide-bonded phase[5]. HILIC utilizes a water-enriched layer on the stationary phase, retaining the polar amine salt via partitioning rather than hydrophobic interaction, completely bypassing silanol interference.

  • Mobile Phase: If you must use reversed-phase, use a highly end-capped column and add a volatile ion-pairing agent like 0.05% Trifluoroacetic acid (TFA). Note: TFA will suppress ESI+ MS signals, so use Formic Acid (0.1%) if MS sensitivity is critical.

Q3: How do I resolve and monitor the cis and trans diastereomers of the cyclohexane ring? The Causality: The 1,3-disubstitution on the cyclohexane ring creates cis and trans isomers. Because both isomers share identical masses and highly similar polarities, they frequently co-elute. The Solution: Diastereomer resolution requires maximizing the subtle steric differences between the equatorial and axial positions of the acetamide/amine groups. A mixed-mode stationary phase (e.g., Primesep A) that combines reversed-phase and cation-exchange mechanisms, or a dedicated HILIC method, provides the orthogonal retention necessary to pull the isomers apart[5][6].

Section 2: Synthesis & Monitoring Workflow

The following diagram illustrates the logical progression of the synthesis from a generic precursor (e.g., an oxime or azide) to the final hydrochloride salt, highlighting the optimal monitoring technique at each stage.

SynthesisPathway A Cyclohexane Precursor (e.g., Oxime/Azide) B Catalytic Hydrogenation (Reduction) A->B C 2-(3-Aminocyclohexyl) acetamide (Free Base) B->C M1 IPC: TLC (Ninhydrin) or Rapid LC-MS B->M1 Monitor D HCl Gas / Isopropanol (Salt Formation) C->D E Final Product: Hydrochloride Salt D->E M2 QC: HILIC-CAD or Derivatized HPLC-UV E->M2 Release

Fig 1: Synthesis workflow of 2-(3-Aminocyclohexyl)acetamide HCl and integrated monitoring points.

Section 3: Quantitative Data & Technique Comparison

To select the appropriate monitoring method for your specific laboratory setup, compare the analytical parameters in the table below.

Analytical TechniqueTarget Analyte StateSensitivity (LOD)Primary AdvantagePrimary Limitation
HILIC-CAD Underivatized SaltModerate (~10-50 ng)Universal, mass-proportional response; excellent isomer resolution[5].Requires CAD hardware; restricted to volatile mobile phases[7].
HPLC-UV (Derivatized) Amide DerivativeHigh (1-5 ng)Utilizes standard UV detectors; highly sensitive[3].Requires extra sample prep time; risk of reaction artifacts[8].
LC-MS (ESI+) Free Base CationVery High (<1 ng)Provides exact mass confirmation for IPC[9].Prone to ion suppression from the HCl salt matrix.
GC-FID Free Base (Volatile)Moderate (~50 ng)High theoretical plates for baseline isomer separation.Requires free-basing the salt; thermal degradation risk.

Section 4: Validated Experimental Protocols

Protocol A: Universal Quantitation via HILIC-CAD (Self-Validating)

This protocol utilizes Charged Aerosol Detection to quantify the underivatized hydrochloride salt, relying on HILIC to prevent silanol-induced tailing[2][5].

  • System Preparation: Ensure the LC system is thoroughly flushed with water to remove any non-volatile buffer salts (e.g., phosphates), which will cause massive background noise in the CAD.

  • Mobile Phase: Prepare an isocratic mixture of 80% Acetonitrile and 20% 50 mM aqueous Ammonium Formate (adjusted to pH 2.8 with Formic Acid). Causality: The high organic content maintains the HILIC water layer, while the volatile formate buffer ensures proper ionization and CAD compatibility.

  • Column: Install an Amide-bonded HILIC column (e.g., Accucore 150 Amide, 2.6 µm, 150 x 4.6 mm). Set column temperature to 30°C.

  • Sample Prep: Dissolve 2-(3-Aminocyclohexyl)acetamide hydrochloride in a diluent matching the mobile phase (80:20 ACN/Buffer) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • CAD Settings: Set evaporation temperature to 50°C, power function to 1.0, and data collection rate to 10 Hz.

  • Validation Step: Inject a blank diluent. A flat baseline confirms the absence of non-volatile contaminants in your solvents. Inject the sample at 5 µL.

Protocol B: Pre-Column Derivatization for Standard HPLC-UV

If CAD is unavailable, this protocol converts the invisible amine into a highly UV-active derivative using m-Toluoyl Chloride[3]. The inclusion of a specific quenching step makes this a self-validating system by preventing false-positive reagent peaks.

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0. Causality: The amine must be in its deprotonated free-base form to act as a nucleophile.

  • Reagent Preparation: Prepare a 10 mM solution of m-Toluoyl Chloride in anhydrous Acetonitrile.

  • Reaction: In an HPLC vial, mix 100 µL of the aqueous amine sample (approx. 0.5 mg/mL) with 400 µL of the borate buffer. Add 500 µL of the m-Toluoyl Chloride reagent.

  • Incubation: Vortex for 10 seconds and allow the reaction to proceed at room temperature for exactly 20 minutes.

  • Quenching (Critical Step): Add 100 µL of 1 M HCl. Causality: This neutralizes the excess base and hydrolyzes any unreacted m-Toluoyl Chloride into m-Toluic acid, stopping the reaction and stabilizing the derivative for analysis.

  • Analysis: Inject 10 µL onto a standard C18 Reversed-Phase column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 230 nm.

DerivWorkflow S1 1. Sample Prep Dissolve Amine HCl in Buffer (pH 9) S2 2. Derivatization Add m-Toluoyl Chloride (20 min, RT) S1->S2 S3 3. Quenching Add 1M HCl to neutralize excess base S2->S3 S4 4. Separation & Detection RP-HPLC with UV Detection (230 nm) S3->S4

Fig 2: Pre-column derivatization workflow for UV detection of aliphatic amines.

Section 5: References

Sources

Validation & Comparative

Comprehensive Comparison Guide: Hydrochloride vs. Free Base Forms of 2-(3-Aminocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and chemical building blocks, the selection between a free base and its corresponding salt form is a critical decision that dictates the compound's stability, manufacturability, and pharmacokinetic trajectory. For 2-(3-Aminocyclohexyl)acetamide (CAS: 1342791-84-7)—a molecule featuring a primary aliphatic amine on a cyclohexane scaffold—this choice is particularly impactful.

This guide provides an objective, mechanistically grounded comparison between the free base and hydrochloride (HCl) salt forms of 2-(3-Aminocyclohexyl)acetamide, equipping researchers and drug development professionals with the data and protocols necessary to make informed formulation decisions.

Mechanistic & Physicochemical Profiling

The fundamental differences between the two forms stem from the electronic state of the nitrogen atom on the primary amine.

In the free base form , the unshared electron pair on the nitrogen atom renders the molecule highly nucleophilic. This electronic availability makes the free base highly susceptible to atmospheric degradation, specifically oxidation and the spontaneous absorption of carbon dioxide to form carbamate adducts[1]. Consequently, the free base often presents as a viscous oil or low-melting solid that is challenging to handle, store, and scale.

Conversely, conversion to the hydrochloride (HCl) salt protonates the amine ( NH3+​ ), sequestering the lone pair. This chemical transformation removes the molecule's nucleophilicity, drastically increasing the crystal lattice energy and yielding a bench-stable, highly crystalline solid[1]. However, while the HCl salt resolves solid-state stability issues, it introduces complex biopharmaceutical variables, including pH-dependent solubility and susceptibility to the common-ion effect[2].

Comparative Physicochemical Properties
PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid or low-melting solidCrystalline solid
Chemical Stability Poor (Prone to oxidation and CO2​ adducts)Excellent (Protonated amine resists degradation)
Aqueous Solubility Low (Limited to intrinsic solubility, S0​ )High (Governed by solubility product, Ksp​ )
Lipophilicity (LogP) Higher (Favorable for passive membrane permeation)Lower (Highly ionized, requires in vivo deprotonation)
Hygroscopicity Generally lowModerate to High (Requires controlled storage humidity)
Disproportionation Risk N/AHigh in alkaline microenvironments (pH > pHmax​ )

Biopharmaceutical Implications: Solubility & Disproportionation

When formulating 2-(3-Aminocyclohexyl)acetamide, the choice of form directly influences its behavior in the gastrointestinal (GI) tract.

The HCl salt typically exhibits rapid initial dissolution. However, in the highly acidic environment of the stomach (pH ~1.2), the abundance of endogenous chloride ions can artificially suppress the salt's solubility via the common-ion effect , potentially leading to incomplete dissolution[3].

Furthermore, as the dissolved drug transits into the intestinal tract (pH 6.8), the environmental pH may exceed the drug's pHmax​ (the pH at which the solubility of the salt and free base are identical). This triggers salt disproportionation , a solution-mediated phase transformation where the highly soluble salt reverts to the poorly soluble free base[4]. This precipitation event can severely compromise the drug's bioavailability[5].

Visualizing the Pathways

Disproportionation FB Free Base (Low Solubility) HCl HCl Salt (High Solubility) FB->HCl + HCl (Synthesis) Dissolved Dissolved Drug (Protonated) HCl->Dissolved Dissolution in GI Tract Precipitate Free Base Precipitate (Bioavailability Loss) Dissolved->Precipitate pH > pHmax (Intestinal Fluid) Precipitate->FB Solid State Reversion

Fig 1. Salt formation and pH-driven disproportionation pathway of the HCl salt.

Stability API 2-(3-Aminocyclohexyl)acetamide FB_Path Free Base Form API->FB_Path HCl_Path Hydrochloride Form API->HCl_Path Stress Environmental Stress (O2, CO2, Humidity) FB_Path->Stress HCl_Path->Stress Deg1 Carbamate Formation & Oxidation Stress->Deg1 Reactive Lone Pair Deg2 Stable Crystal Lattice (No Degradation) Stress->Deg2 Protonated Amine

Fig 2. Divergent chemical stability pathways under environmental stress conditions.

Self-Validating Experimental Protocols

To objectively evaluate the performance of these two forms, the following laboratory workflows incorporate internal validation mechanisms (self-validating systems) to ensure data integrity and immediate error detection.

Protocol 1: Controlled Salt Formation & Solid-State Verification

Objective: Synthesize the HCl salt from the free base and validate the conversion via orthogonal analytical techniques.

  • Dissolution: Dissolve 1.0 g of 2-(3-Aminocyclohexyl)acetamide free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of anhydrous HCl (4M in dioxane) dropwise at 0°C.

    • Causality: Anhydrous conditions prevent hydrate formation, while low temperature controls the exothermic protonation, ensuring high crystal quality and preventing thermal degradation.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold MTBE, and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation System:

    • Gravimetric Mass Balance: Calculate theoretical vs. actual yield. A yield <85% indicates incomplete precipitation or product loss to the mother liquor.

    • 1H-NMR Spectroscopy ( D2​O ): Verify the downfield chemical shift of the proton at the C3 position of the cyclohexane ring. In the free base, this proton resonates ~2.6 ppm; in the HCl salt, the deshielding effect of the NH3+​ group shifts it to >3.0 ppm.

    • Counterion Verification: Dissolve a 5 mg aliquot in water and add AgNO3​ . An immediate white precipitate (AgCl) confirms the integration of the chloride counterion.

Protocol 2: Thermodynamic Solubility & Disproportionation Assessment

Objective: Determine the solubility profile and assess the risk of free base precipitation in physiological media.

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Equilibration: Add excess solid (200 mg) of the HCl salt to 10 mL of each medium in sealed glass vials. Agitate at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge the suspensions at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter and quantify the dissolved compound via HPLC-UV.

  • Self-Validation System:

    • Terminal pH Measurement: Measure the pH of the supernatant after equilibration. If the pH of the SIF shifts significantly downward, the buffering capacity of the medium was overwhelmed by the salt.

    • Solid-State Analysis of the Pellet: Isolate and dry the undissolved pellet, then analyze it via X-Ray Powder Diffraction (XRPD). If the starting material was the crystalline HCl salt but the XRPD pattern of the SIF pellet matches the free base, salt disproportionation is positively confirmed[4].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.